p-Hydroxyphenethyl anisate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)ethyl 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-15-8-4-13(5-9-15)16(18)20-11-10-12-2-6-14(17)7-3-12/h2-9,17H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMAYKYXHOGICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563192 | |
| Record name | 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87932-34-1 | |
| Record name | 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physicochemical properties of p-Hydroxyphenethyl anisate?
An In-depth Technical Guide to the Physicochemical Properties of p-Hydroxyphenethyl Anisate
Introduction
This compound, also known by its chemical name 2-(4-hydroxyphenyl)ethyl 4-methoxybenzoate, is a naturally occurring phenolic compound.[1][2] It has been identified as a significant bioactive constituent in several medicinal plants, including Rhodiola sachalinensis, Euphorbia micractina, and notably as a main active ingredient in Notopterygium Radix (the roots of Notopterygium incisum and N. forbesii).[1][3][4] This compound has garnered interest in the scientific community for its diverse biological activities, which include anti-inflammatory, antioxidant, anti-diabetic, and potent anti-melanogenesis properties.[3][5] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its isolation and analysis, and its known biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research and development.
| Property | Value | Reference |
| CAS Number | 87932-34-1 | [1] |
| Molecular Formula | C₁₆H₁₆O₄ | [1][6] |
| Molecular Weight | 272.296 g/mol | [6] |
| Exact Mass | 272.104 Da | [1] |
| Appearance | Typically exists as a solid at room temperature. | [1] |
| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [1][6] |
| Boiling Point | 446.5 ± 30.0 °C at 760 mmHg (Predicted) | [1][2] |
| Flash Point | 165.4 ± 18.1 °C | [1] |
| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C | [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.56 | [1] |
| Refractive Index | 1.582 | [1] |
| pKa | 9.90 ± 0.15 (Predicted) | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Solubility | Soluble in DMSO. May also be formulated in PEG400, Carboxymethyl cellulose, and Tween 80 for in vivo studies. | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Chemical Identifiers:
Experimental Protocols
Detailed methodologies for the synthesis, purification, and quantification of this compound are outlined below.
Synthesis
A documented method for the synthesis of this compound involves using 4-hydroxy benzoic acid and methyl 4-hydroxyphenylacetate as starting materials.[7] The molecular structure of the resulting compound is typically verified through elemental analysis and spectroscopic methods such as Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).[7]
Purification from Natural Sources
A chromatography-guided approach has been successfully employed to isolate this compound from the concentrated Chinese medicine Qiang Huo.[3][8]
-
Extraction: The process begins with the extraction of the powdered herbal material using methanol.
-
Fractionation: The resulting methanol extract is then fractionated using LH-20 column chromatography.
-
Purification: The target compound is purified from the relevant fractions using preparative C18 High-Performance Liquid Chromatography (HPLC).[3][5][8]
Quantification in Biological Samples
A rapid and sensitive reversed-phase liquid chromatography (RP-LC) method has been developed for the quantification of this compound in rat plasma.[1]
-
Sample Preparation: A liquid-liquid extraction of the plasma sample is performed using ethyl acetate.
-
Chromatographic Separation: The extract is then subjected to RP-LC for separation.
-
Detection: The concentration of the compound is determined using a suitable detector.
This method is crucial for pharmacokinetic studies, as demonstrated in rats following intravenous administration.[7]
Biological Activity and Signaling Pathways
This compound exhibits several significant biological activities, with its role as a melanogenesis inhibitor being particularly well-characterized.
Anti-Melanogenesis Activity
The compound has been identified as a potent inhibitor of melanogenesis in both zebrafish embryos and B16-F1 murine melanoma cells, without showing cytotoxicity at effective concentrations.[3][5][8]
The mechanism of action involves the transcriptional downregulation of key factors in the melanin synthesis pathway:
-
Inhibition of Mitf: this compound suppresses the expression of the Microphthalmia-associated transcription factor (Mitf), which is a master regulator of melanogenesis.[3][8]
-
Downregulation of Tyrosinase: The reduction in Mitf leads to a subsequent decrease in the mRNA and protein levels of tyrosinase, the rate-limiting enzyme in melanin production.[3][8]
-
Reduced Melanin Synthesis: The diminished tyrosinase protein levels and enzymatic activity result in the significant suppression of melanin synthesis.[3][5]
Other Bioactivities
In addition to its anti-melanogenic effects, this compound has been reported to possess:
-
Anti-inflammatory and Antioxidant Properties: It has been shown to reduce levels of inflammatory factors like IL-6 and increase the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase in diabetic nephropathy models.[3][5]
-
Anti-diabetic Effects: Studies indicate it can improve blood glucose levels and kidney function in models of diabetic nephropathy.[3]
These properties suggest that this compound is a promising candidate for further investigation in the development of therapeutic agents for skin depigmentation, inflammatory conditions, and metabolic disorders.
References
- 1. This compound | bioactive compound | CAS# 87932-34-1 | InvivoChem [invivochem.com]
- 2. 4-Methoxybenzoic acid 2-(4-hydroxyphenyl)ethyl ester | 87932-34-1 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | CAS#:87932-34-1 | Chemsrc [m.chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography-guided purification and characterization of p- hydroxyphenethyl anisate as a potent anti-melanogenesis component from the concentrated Chinese medicine, Qiang Huo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Anti-Melanogenic Action of p-Hydroxyphenethyl Anisate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of p-hydroxyphenethyl anisate (HP), a promising natural compound with potent anti-melanogenic properties. This document details the molecular pathways affected by HP, presents key quantitative data from in-vitro and in-vivo studies, and outlines the experimental protocols used to elucidate its activity.
Core Mechanism of Action: A Multi-Faceted Approach to Depigmentation
This compound exerts its anti-melanogenic effects through a multi-level inhibitory mechanism.[1] Primarily, it functions by downregulating the expression of key melanogenic enzymes and transcription factors, leading to a reduction in melanin synthesis.[1][2] The compound has been shown to be non-toxic at effective concentrations, highlighting its potential for cosmetic and therapeutic applications in skin depigmentation.[1][2]
The central point of intervention for this compound is the transcriptional regulation of melanogenesis. It significantly suppresses the expression of Microphthalmia-associated transcription factor (MITF), which is the master regulator of melanocyte differentiation and the transcription of crucial melanogenic enzymes.[1][2] By downregulating MITF, this compound consequently reduces the mRNA and protein levels of tyrosinase (TYR), the rate-limiting enzyme in melanin biosynthesis.[1][2] This leads to a marked inhibition of cellular tyrosinase activity and a subsequent decrease in melanin production.[1][2]
The upstream signaling cascade implicated in the action of this compound is the cAMP/PKA/CREB pathway.[1] It is suggested that HP may interfere with this pathway, potentially at the level of cAMP response element-binding protein (CREB) activation, which would in turn suppress the transcription of its target gene, MITF.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the anti-melanogenic effects of this compound.
| Assay | Model System | Treatment | Concentration (µM) | Result | Reference |
| Melanin Content | IBMX-stimulated B16-F1 cells | This compound | 1 | ~15% reduction | [1] |
| 3 | ~30% reduction | [1] | |||
| 10 | ~50% reduction | [1] | |||
| Cellular Tyrosinase Activity | IBMX-stimulated B16-F1 cells | This compound | 1 | ~10% inhibition | [1] |
| 3 | ~25% inhibition | [1] | |||
| 10 | ~45% inhibition | [1] | |||
| Tyrosinase (Tyr) Protein Expression | IBMX-stimulated B16-F1 cells | This compound | 1, 3, 10 | Dose-dependent decrease | [1] |
| Tyrosinase (Tyr) mRNA Expression | IBMX-stimulated B16-F1 cells | This compound | 1, 3, 10 | Dose-dependent decrease | [1] |
| MITF mRNA Expression | IBMX-stimulated B16-F1 cells | This compound | 1, 3, 10 | Dose-dependent decrease | [1] |
| Cell Viability | B16-F1 cells | This compound | up to 10 | No significant effect | [1][2] |
| Embryo Viability | Zebrafish embryos | This compound | up to 10 | No significant effect | [1][2] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated using Graphviz (DOT language).
Figure 1: Proposed mechanism of action of this compound in melanogenesis.
Figure 2: Experimental workflow for investigating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-melanogenic effects.
Zebrafish (Danio rerio) Embryo Pigmentation Assay
-
Objective: To assess the in-vivo effect of this compound on melanogenesis in a whole-organism model.
-
Protocol:
-
Healthy zebrafish embryos are collected and placed in 24-well plates at a density of 10-15 embryos per well in embryo medium.
-
At 9 hours post-fertilization (hpf), the medium is replaced with fresh embryo medium containing various concentrations of this compound (e.g., 1, 3, 10 µM) or a vehicle control (e.g., 0.1% DMSO).
-
The embryos are incubated at 28.5°C.
-
At 48 hpf, the pigmentation of the embryos is observed and photographed under a stereomicroscope.
-
The extent of pigmentation is quantified by measuring the pigmented area using image analysis software (e.g., ImageJ).
-
Embryo viability is also assessed by observing heartbeat and morphology.
-
B16-F10 Murine Melanoma Cell Culture and Treatment
-
Objective: To culture and maintain B16-F10 cells for subsequent in-vitro assays.
-
Protocol:
-
B16-F10 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of this compound for 1 hour.
-
Melanogenesis is then stimulated by adding a final concentration of 100 µM isobutyl-1-methylxanthine (IBMX).
-
Cells are incubated for the desired time period (e.g., 24 or 48 hours) before being harvested for analysis.
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxicity of this compound on B16-F10 cells.
-
Protocol:
-
B16-F10 cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well.
-
After overnight incubation, cells are treated with various concentrations of this compound for 48 hours.
-
Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
-
Melanin Content Assay
-
Objective: To quantify the amount of melanin produced by B16-F10 cells after treatment with this compound.
-
Protocol:
-
B16-F10 cells are seeded in a 6-well plate and treated as described above for 48 hours.
-
After incubation, the cells are washed with PBS and harvested.
-
The cell pellet is dissolved in 1 N NaOH containing 10% DMSO by incubating at 80°C for 1 hour.
-
The melanin content is determined by measuring the absorbance of the supernatant at 405 nm using a microplate reader.
-
A standard curve is generated using synthetic melanin.
-
The total protein content of the cell lysate is determined using a BCA protein assay kit to normalize the melanin content.
-
Cellular Tyrosinase Activity Assay
-
Objective: To measure the intracellular tyrosinase activity in B16-F10 cells treated with this compound.
-
Protocol:
-
B16-F10 cells are cultured and treated in a 6-well plate.
-
After treatment, cells are washed with PBS and lysed with a buffer containing 1% Triton X-100 in phosphate buffer.
-
The cell lysates are clarified by centrifugation at 12,000 rpm for 15 minutes at 4°C.
-
The protein concentration of the supernatant is determined.
-
For the activity assay, 50 µg of protein is mixed with 2.5 mM L-DOPA in 50 mM phosphate buffer (pH 6.8).
-
The reaction mixture is incubated at 37°C for 30 minutes.
-
The formation of dopachrome is measured by reading the absorbance at 475 nm.
-
Tyrosinase activity is expressed as a percentage of the vehicle-treated control.[1]
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To analyze the mRNA expression levels of MITF and tyrosinase.
-
Protocol:
-
Total RNA is extracted from treated B16-F10 cells using a suitable RNA isolation kit (e.g., TRIzol reagent).
-
The concentration and purity of the RNA are determined by spectrophotometry.
-
First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for MITF, tyrosinase, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2^-ΔΔCt method.
-
Western Blot Analysis
-
Objective: To determine the protein expression levels of tyrosinase.
-
Protocol:
-
Total protein is extracted from treated B16-F10 cells using a lysis buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody against tyrosinase overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
β-actin is used as a loading control to normalize the protein expression levels.
-
References
Unveiling the Bioactive Potential of p-Hydroxyphenethyl Anisate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Hydroxyphenethyl anisate (HP), a natural phenolic compound, has emerged as a molecule of significant interest in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of the known biological activities of HP, with a primary focus on its potent anti-melanogenesis properties. Drawing from recent scientific literature, this document details the mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying molecular pathways and experimental workflows. The evidence presented herein positions this compound as a promising candidate for the development of novel therapeutic and skin-whitening agents.
Introduction
This compound, also known as 4-methoxybenzoic acid 2-(4-hydroxyphenyl)ethyl ester, is a natural compound found in plants such as Notopterygium forbessi and has been isolated from the concentrated Chinese medicine Qiang Huo.[1][2] Structurally, it is an ester formed from p-hydroxyphenethyl alcohol and anisic acid. While traditional use in Chinese medicine has hinted at its therapeutic potential, recent scientific investigations have begun to systematically unravel its diverse biological activities. These include anti-inflammatory, antioxidant, and anti-diabetic effects.[1] However, its most extensively studied and well-documented bioactivity to date is the inhibition of melanogenesis, the process of melanin production.[1][3] This guide will delve into the scientific evidence supporting these biological activities, with a particular emphasis on its potential as a depigmenting agent.
Anti-Melanogenesis Activity
The overproduction of melanin can lead to various hyperpigmentation disorders such as melasma and age spots.[2] The inhibition of melanogenesis is a key strategy in the development of skin-whitening agents.[1][3] this compound has been identified as a potent inhibitor of this process, acting through a multi-level mechanism without inducing significant cytotoxicity.[1]
Mechanism of Action
Scientific studies have elucidated that this compound inhibits melanin synthesis through a dual regulatory action:
-
Transcriptional Downregulation: HP significantly suppresses the mRNA expression of Microphthalmia-associated transcription factor (Mitf), a master regulator of melanogenic gene expression.[1][3] This leads to a subsequent reduction in the transcription of the tyrosinase (Tyr) gene.[1]
-
Enzymatic Inhibition: In addition to its effects on gene expression, HP also directly inhibits the enzymatic activity of tyrosinase, the key enzyme in the melanin biosynthesis pathway.[1] It is suggested to act as a weak competitive inhibitor of tyrosinase.[1]
This dual mechanism, targeting both the synthesis and activity of tyrosinase, makes this compound a particularly effective anti-melanogenic agent.
Quantitative Data on Anti-Melanogenesis Activity
The following table summarizes the key quantitative data from in vivo and in vitro studies on the anti-melanogenesis effects of this compound.
| Assay | Model System | Parameter | Value | Reference |
| Zebrafish Embryo Viability | Danio rerio | No significant toxicity | Up to 10 μM | [1] |
| Melanogenesis Inhibition | B16-F1 Murine Melanoma Cells | IC50 | 99 μM | [1] |
| Whitening Effect | Zebrafish Embryos | Effective Concentration | 5 μM | [1] |
Other Reported Biological Activities
Beyond its well-documented anti-melanogenesis effects, preliminary studies and mentions in the literature suggest that this compound possesses other potentially valuable biological properties.
-
Anti-inflammatory Properties: The compound has been noted to exhibit anti-inflammatory activity, with one study indicating it reduces levels of inflammatory factors like IL-6 in diabetic nephropathy models.[1]
-
Antioxidant Activity: In kidney tissue, this compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase, glutathione peroxidase, and catalase.[1]
-
Anti-diabetic Properties: There is evidence to suggest that HP may improve blood glucose levels and kidney function, as well as reduce proteinuria in diabetic nephropathy models.[1]
Further research is warranted to fully characterize the mechanisms and therapeutic potential of these additional bioactivities.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound.
Zebrafish-Based In Vivo Screening for Melanogenesis Inhibitors
-
Objective: To assess the effect of this compound on melanogenesis and its toxicity in a whole-organism model.
-
Methodology:
-
Zebrafish embryos are incubated with varying concentrations of this compound.
-
The viability of the embryos is monitored throughout the experiment.
-
Pigment precipitation during embryo development is observed and quantified to assess the whitening effect.
-
A known melanogenesis inhibitor, such as raspberry ketone, can be used as a positive control.[1]
-
B16-F1 Murine Melanoma Cell Assay
-
Objective: To investigate the effect of this compound on melanin synthesis and cell viability in a mammalian cell line.
-
Methodology:
-
B16-F1 murine melanoma cells are cultured in appropriate media.
-
Melanogenesis is stimulated using an agent like isobutyl-1-methylxanthine (IBMX).
-
Cells are treated with various concentrations of this compound.
-
Cell viability is assessed using a standard method (e.g., MTT assay).
-
Melanin content in the cells is quantified to determine the inhibitory effect of the compound.
-
Tyrosinase Activity Assay
-
Objective: To determine the direct inhibitory effect of this compound on tyrosinase enzymatic activity.
-
Methodology:
-
A solution of mushroom tyrosinase is prepared.
-
The enzyme is incubated with its substrate, L-DOPA, in the presence and absence of this compound.
-
The formation of dopachrome is monitored spectrophotometrically to measure the rate of the enzymatic reaction.
-
The type of inhibition (e.g., competitive, non-competitive) can be determined by analyzing reaction kinetics at different substrate concentrations.
-
Gene Expression Analysis (qRT-PCR)
-
Objective: To quantify the effect of this compound on the mRNA expression of melanogenesis-related genes.
-
Methodology:
-
B16-F1 cells are treated with this compound.
-
Total RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative real-time PCR (qRT-PCR) is carried out using specific primers for Mitf and tyrosinase genes.
-
The relative expression levels of the target genes are normalized to a housekeeping gene.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the biological activity and study of this compound.
References
Unveiling p-Hydroxyphenethyl Anisate: A Technical Guide to Its Natural Origins and Purification
For Immediate Release
This technical guide provides an in-depth overview of p-Hydroxyphenethyl anisate, a naturally occurring compound with significant potential in therapeutic and cosmetic applications. The document details its primary natural sources, concentration levels, and a comprehensive protocol for its isolation and purification. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Executive Summary
This compound is a phenolic compound that has garnered attention for its notable biological activities, including potent anti-melanogenesis properties.[1][2] This document outlines the key botanical sources of this compound and presents a robust methodology for its extraction and purification, enabling further research into its therapeutic applications.
Natural Sources and Abundance
The primary documented natural source of this compound is the traditional Chinese medicinal herb Qiang Huo.[3] This herb is derived from the roots and rhizomes of plants belonging to the Notopterygium genus, most notably Notopterygium forbesii and Notopterygium incisum.[3][4]
Phytochemical analyses have revealed that the concentration of this compound can vary significantly depending on the specific plant species and even the geographical region of cultivation.[3] Notably, it is found in abundance in N. forbesii while being undetectable in N. incisum.[3] This distinction is critical for the targeted isolation of the compound.
Quantitative Data on this compound Content
| Natural Source | Plant Part | Concentration (% of Dried Weight) | Reference |
| Notopterygium forbesii | Roots | ~1.1% | [3] |
| Notopterygium forbesii | Roots | 0 - 5.55% (across 11 batches) | [3] |
| Notopterygium incisum | Roots/Rhizomes | Undetectable | [3] |
Isolation and Purification: An Experimental Protocol
The successful isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic separation. The following protocol is based on established methodologies for isolating this compound from Qiang Huo.[1][2]
Extraction
-
Starting Material: Dried and powdered herbal material of Notopterygium forbesii.
-
Solvent: Methanol.
-
Procedure: The powdered plant material is subjected to exhaustive extraction with methanol. This can be achieved through methods such as maceration, soxhlet extraction, or ultrasonication to ensure efficient recovery of the compound. The resulting mixture is then filtered to separate the crude methanol extract from the solid plant residue. The filtrate is concentrated under reduced pressure to yield the crude extract.
Chromatographic Fractionation
-
Technique: LH-20 Column Chromatography.
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol.
-
Procedure: The crude methanol extract is dissolved in a minimal amount of methanol and loaded onto a Sephadex LH-20 column. The column is then eluted with methanol. Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
Purification
-
Technique: Preparative High-Performance Liquid Chromatography (Prep-HPLC).
-
Stationary Phase: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water is typically used. The exact gradient profile should be optimized based on the specific column and system.
-
Procedure: The fractions from the LH-20 column that are rich in this compound are pooled, concentrated, and then subjected to preparative HPLC. The peak corresponding to this compound is collected. The purity of the isolated compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Biological Activity: Anti-Melanogenesis Signaling Pathway
This compound has been identified as a potent inhibitor of melanogenesis.[1][2] Its mechanism of action involves the downregulation of key factors in the melanin synthesis pathway.
The compound suppresses the expression of Microphthalmia-associated transcription factor (Mitf), which is a master regulator of melanogenic gene expression.[1] This leads to a subsequent reduction in the transcription and protein levels of tyrosinase (Tyr), the rate-limiting enzyme in melanin production.[1][2] The overall effect is a significant decrease in melanin synthesis.
Caption: Signaling pathway of this compound in melanogenesis inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chromatography-guided purification and characterization of p- hydroxyphenethyl anisate as a potent anti-melanogenesis component from the concentrated Chinese medicine, Qiang Huo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Spectroscopic Profile of p-Hydroxyphenethyl Anisate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for p-hydroxyphenethyl anisate, a compound of interest for researchers, scientists, and professionals in drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Summary of Spectroscopic Data
The spectroscopic data for this compound (also known as 2-(4-hydroxyphenyl)ethyl 4-methoxybenzoate) is summarized below. This data is essential for the structural elucidation and characterization of the compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (Anisate) | ~7.9 (d) | Doublet | ~8.8 |
| Ar-H (Anisate) | ~6.9 (d) | Doublet | ~8.8 |
| Ar-H (Phenethyl) | ~7.1 (d) | Doublet | ~8.5 |
| Ar-H (Phenethyl) | ~6.7 (d) | Doublet | ~8.5 |
| -OCH₃ | ~3.8 (s) | Singlet | - |
| -COOCH₂- | ~4.4 (t) | Triplet | ~7.0 |
| Ar-CH₂- | ~3.0 (t) | Triplet | ~7.0 |
| Ar-OH | Variable | Singlet (broad) | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~166 |
| Ar-C (Anisate, C-O) | ~163 |
| Ar-C (Phenethyl, C-O) | ~155 |
| Ar-C (Anisate) | ~131, 122, 113 |
| Ar-C (Phenethyl) | ~130, 129, 115 |
| -OCH₃ | ~55 |
| -COOCH₂- | ~65 |
| Ar-CH₂- | ~34 |
Table 3: IR Spectroscopic Data
| Functional Group | Absorption Range (cm⁻¹) |
| O-H Stretch (Phenolic) | 3500-3200 (broad) |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=O Stretch (Ester) | ~1715 |
| C=C Stretch (Aromatic) | 1610, 1510 |
| C-O Stretch (Ester) | 1280, 1170 |
Table 4: Mass Spectrometry Data
| Ion | m/z |
| [M]⁺ | 272.10 |
| [M-C₈H₉O]⁺ (Anisoyl cation) | 135.04 |
| [M-C₉H₉O₂]⁺ (Hydroxyphenethyl cation) | 121.06 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of p-hydroxyphenethyl alcohol (tyrosol) with anisoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.
This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate further investigation and application of this compound.
p-Hydroxyphenethyl Anisate: A Comprehensive Technical Overview of its Discovery, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Hydroxyphenethyl anisate (HP), a naturally occurring phenolic ester, has emerged as a compound of significant interest in the fields of dermatology and pharmacology. Initially identified as a potent inhibitor of melanogenesis, its discovery has paved the way for investigations into its broader therapeutic potential. This technical guide provides an in-depth overview of the discovery, history, synthesis, and multifaceted biological activities of this compound, with a focus on quantitative data and detailed experimental methodologies.
Discovery and History
This compound has been identified as a key bioactive constituent in traditional Chinese medicines, notably from the rhizomes of Notopterygium incisum Ting ex H.T. Chang and Notopterygium forbesii Boiss., commonly known as "Qiang Huo". While it has been recognized as a component of these medicinal plants for some time, a pivotal study recently highlighted its specific role as a potent anti-melanogenesis agent. This discovery was the result of a systematic, chromatography-guided purification and characterization effort aimed at identifying the active compounds within "Qiang Huo" responsible for its observed skin-whitening effects.[1][2]
The historical use of Notopterygium species in traditional medicine for treating various ailments, including skin conditions, provided the initial impetus for modern scientific investigation. The isolation and structural elucidation of this compound from these sources marked a significant step in understanding the molecular basis of their therapeutic properties.
Synthesis of this compound
The chemical synthesis of this compound has been achieved, providing a reliable source of the compound for research and development purposes, independent of natural extraction.
Synthetic Pathway
A common synthetic route involves the esterification of 4-hydroxyphenethyl alcohol with anisic acid or its derivatives. A reported synthesis starts from 4-hydroxy benzoic acid and methyl 4-hydroxyphenylacetate. The molecular structure of the synthesized compound is typically verified through elemental analysis, Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry (MS).
A logical workflow for the synthesis is depicted below:
Caption: Synthetic workflow for this compound.
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-melanogenic properties being the most extensively studied. Emerging evidence also points to its potential as an anti-inflammatory, antioxidant, and anti-diabetic agent.
Anti-Melanogenesis Activity
Mechanism of Action: this compound inhibits melanin synthesis through a multi-target mechanism. It downregulates the expression of Microphthalmia-associated transcription factor (Mitf), a key regulator of melanogenesis.[1][2] This, in turn, suppresses the transcription of tyrosinase (TYR), the rate-limiting enzyme in melanin production. The reduction in tyrosinase mRNA leads to decreased tyrosinase protein levels and, consequently, reduced enzymatic activity.[1]
The proposed signaling pathway for the anti-melanogenesis effect is illustrated below:
Caption: Signaling pathway of melanogenesis inhibition by p-HPEA.
Quantitative Data:
| Assay Type | Model System | Endpoint | Result | Reference |
| Melanogenesis Inhibition | Zebrafish Embryos | IC₅₀ | 1.3 µM | [2] |
| Cytotoxicity | Zebrafish Embryos | - | No significant effect up to 10 µM | [2] |
| Melanin Content | B16-F1 Murine Melanoma Cells | Inhibition | Significant suppression | [1][2] |
| Tyrosinase Activity | Cell-free and Cellular | Inhibition | Marked inhibition | [1][2] |
Anti-inflammatory, Antioxidant, and Anti-diabetic Properties
Preliminary studies suggest that this compound possesses anti-inflammatory, antioxidant, and anti-diabetic properties. It has been shown to reduce levels of inflammatory factors like IL-6 in models of diabetic nephropathy.[2] Further quantitative analysis is required to fully characterize these activities.
Experimental Protocols
Isolation of this compound from Qiang Huo[1]
-
Extraction: Powdered "Qiang Huo" is extracted with methanol.
-
Fractionation: The methanol extract is subjected to LH-20 column chromatography to separate fractions.
-
Purification: The target compound is purified from the active fraction using preparative C18 HPLC.
-
Identification: The purified compound is identified as this compound through spectroscopic analysis (NMR, MS).
The general workflow for isolation is as follows:
Caption: Isolation workflow of this compound.
Zebrafish-Based Melanogenesis Inhibition Assay[2]
-
Embryo Collection and Treatment: Fertilized zebrafish embryos are collected and placed in a multi-well plate. The embryos are incubated with varying concentrations of this compound (e.g., up to 10 µM).
-
Incubation: Embryos are incubated for a defined period (e.g., 72 hours), with daily renewal of the treatment solution.
-
Viability Assessment: Embryo viability is monitored throughout the experiment.
-
Pigmentation Analysis: At the end of the incubation period, the pigmentation of the zebrafish larvae is observed and quantified, for example, by measuring the pigmented area using imaging software.
B16-F1 Murine Melanoma Cell Melanin Content Assay
-
Cell Culture and Treatment: B16-F1 cells are cultured in appropriate media. Cells are then treated with a melanogenesis stimulator (e.g., IBMX) in the presence or absence of various concentrations of this compound.
-
Cell Lysis: After a set incubation period, the cells are harvested and lysed.
-
Melanin Quantification: The melanin content in the cell lysates is measured spectrophotometrically at a specific wavelength (e.g., 405 nm) after solubilizing the melanin pellet in a suitable solvent (e.g., 1N NaOH).
-
Data Normalization: Melanin content is typically normalized to the total protein concentration of the cell lysate.
Tyrosinase Activity Assay
-
Enzyme Preparation: Tyrosinase can be obtained from a commercial source (e.g., mushroom tyrosinase) or prepared from cell lysates (e.g., B16-F1 cells).
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 6.8), the tyrosinase substrate (e.g., L-DOPA), and the test compound (this compound) at various concentrations.
-
Enzyme Reaction: The reaction is initiated by adding the tyrosinase enzyme to the mixture.
-
Spectrophotometric Measurement: The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.
-
Inhibition Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor.
Conclusion and Future Directions
This compound is a promising natural product with well-defined anti-melanogenic properties and potential applications in dermatology and cosmetics. Its mechanism of action, involving the downregulation of the Mitf-tyrosinase pathway, provides a solid foundation for its development as a skin-whitening agent. The available synthetic route ensures a consistent supply for further research.
Future research should focus on:
-
A more detailed investigation into its anti-inflammatory, antioxidant, and anti-diabetic activities, including the determination of IC₅₀ values and elucidation of the underlying mechanisms.
-
In-depth preclinical and clinical studies to evaluate the safety and efficacy of this compound for topical applications.
-
Optimization of the synthetic process to improve yield and reduce costs for potential commercialization.
-
Exploration of its potential in combination therapies for various skin disorders.
This comprehensive technical guide serves as a valuable resource for scientists and researchers dedicated to the discovery and development of novel therapeutic agents from natural sources.
References
p-Hydroxyphenethyl Anisate: A Comprehensive Technical Guide on its Role in Traditional Medicine and Modern Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyphenethyl anisate (HP), a phenolic compound found in several traditional medicinal herbs, is gaining increasing attention for its diverse pharmacological activities. Historically used as a component of herbal remedies, modern scientific investigation is beginning to unravel the molecular mechanisms behind its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its role in traditional medicine, its demonstrated biological activities, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Traditional Medicine Context
This compound is a significant constituent of plants used in traditional Chinese medicine, most notably from the rhizomes of Notopterygium forbesii (Qiang Huo) and Gastrodia elata (Tian Ma).[1][2][3] In traditional practice, "Qiang Huo" is utilized for its properties in dispelling wind-cold, alleviating pain, and managing conditions such as headaches and arthritis.[3] Gastrodia elata is traditionally used to address neurological issues, including dizziness, convulsions, and epilepsy.[2][4][5] The presence of this compound in these plants suggests its contribution to their therapeutic effects, which has prompted further scientific investigation into its specific biological activities.
Pharmacological Activities and Mechanisms of Action
Scientific studies have begun to validate the traditional uses of plants containing this compound, attributing several key pharmacological activities to this compound. These include anti-melanogenesis, anti-inflammatory, antioxidant, and neuroprotective effects.
Anti-Melanogenesis Activity
One of the most well-documented activities of this compound is its potent ability to inhibit melanin synthesis.[6] This has significant implications for its use in dermatology and cosmetology as a skin-lightening agent.
Quantitative Data on Anti-Melanogenesis Activity
| Parameter | Value | Cell/System | Reference |
| IC50 | 1.3 µM | Zebrafish embryos | [6] |
Mechanism of Action
This compound inhibits melanogenesis through a multi-faceted mechanism that involves the downregulation of key enzymes and transcription factors in the melanin synthesis pathway.[6] The primary mechanism involves the suppression of the cAMP/PKA/CREB signaling cascade, which leads to a decrease in the expression of Microphthalmia-associated transcription factor (MITF).[6] MITF is a master regulator of melanogenic genes, and its downregulation results in reduced transcription of tyrosinase (TYR), the rate-limiting enzyme in melanin production.[6] This leads to decreased tyrosinase protein levels and, consequently, reduced melanin synthesis.
Signaling pathway of melanogenesis inhibition by this compound.
Anti-Inflammatory and Antioxidant Activities
Phenolic compounds are well-known for their anti-inflammatory and antioxidant properties. While specific quantitative data for isolated this compound is limited in the current literature, studies on the plant extracts from which it is derived provide strong evidence for these activities.
Phenolic compounds from Gastrodia elata have been shown to possess anti-inflammatory and analgesic properties in vivo.[1] These compounds inhibit cyclooxygenase (COX) activity and silica-induced reactive oxygen species (ROS) generation in a dose-dependent manner.[1] Gastrodin, another major component of Gastrodia elata, exhibits its anti-inflammatory effects by modulating the Nrf2/HO-1 and NF-κB pathways.[2] Extracts of Notopterygium forbesii and its constituents have also been shown to attenuate pro-inflammatory responses to lipopolysaccharide in macrophages.[3]
Putative Mechanisms of Action
The anti-inflammatory effects of this compound are likely mediated through the inhibition of key inflammatory pathways such as NF-κB and the reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][5] Its antioxidant activity is presumed to be due to its ability to scavenge free radicals, a characteristic feature of phenolic compounds.
Neuroprotective Effects
The traditional use of Gastrodia elata for neurological disorders suggests that its constituents, including this compound, may have neuroprotective properties.[2][4][5] Modern research has shown that the active components of Gastrodia elata can protect neurons, reduce neurotoxicity, and promote nerve regeneration and survival.[2][5] For instance, gastrodin exerts neuroprotection by scavenging reactive oxygen species and suppressing pro-inflammatory cytokines.[2][5] While direct evidence for this compound is still emerging, its presence in this neuroprotective herb is noteworthy.
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's biological activities.
Extraction and Isolation of this compound from Notopterygium forbesii (Qiang Huo)
The following workflow outlines the general procedure for isolating this compound from its natural source.
Workflow for the extraction and isolation of this compound.
Detailed Methodology:
-
Preparation of Plant Material: Dried rhizomes of Notopterygium forbesii are ground into a fine powder.
-
Extraction: The powder is extracted with methanol at room temperature.
-
Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on a Sephadex LH-20 column to separate fractions based on molecular size.
-
Purification: Fractions containing this compound, as identified by techniques like HPLC, are further purified using preparative C18 high-performance liquid chromatography (HPLC) to obtain the pure compound.[6]
In Vitro Anti-Melanogenesis Assay
This protocol describes the evaluation of the anti-melanogenesis activity of this compound in a murine melanoma cell line.
Cell Line: B16-F1 or B16F10 murine melanoma cells.
Key Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
α-Melanocyte-Stimulating Hormone (α-MSH) or 3-isobutyl-1-methylxanthine (IBMX) to stimulate melanogenesis
-
This compound
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assay
Experimental Workflow:
Workflow for in vitro anti-melanogenesis assays.
Detailed Methodologies:
-
Cell Culture and Treatment: B16 melanoma cells are cultured in DMEM supplemented with FBS and antibiotics. Cells are seeded in multi-well plates and treated with various concentrations of this compound in the presence of a melanogenesis stimulator like α-MSH or IBMX for 48-72 hours.
-
Cytotoxicity Assay (MTT): To ensure that the observed effects are not due to cell death, a cytotoxicity assay is performed. After treatment, MTT solution is added to the cells. Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized, and the absorbance is measured to determine cell viability.
-
Melanin Content Assay: After treatment, cells are harvested and lysed. The melanin pellets are dissolved in a solution of NaOH and DMSO, and the absorbance is measured at approximately 405 nm to quantify the melanin content.
-
Cellular Tyrosinase Activity Assay: Cell lysates are prepared, and the protein concentration is determined. The lysate is then incubated with L-DOPA, and the formation of dopachrome is measured spectrophotometrically to determine the cellular tyrosinase activity.
In Vitro Antioxidant Activity Assays (General Protocols)
While specific data for this compound is pending, the following are standard protocols for assessing antioxidant activity that would be applicable.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][8][9]
-
Procedure: A solution of DPPH in methanol is mixed with various concentrations of the test compound. After incubation in the dark, the absorbance is measured at around 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[7][8][9]
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[10][11] The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.
-
Procedure: The ABTS•+ is generated by reacting ABTS with potassium persulfate. This solution is then diluted to a specific absorbance. The test compound is added, and the decrease in absorbance at approximately 734 nm is measured. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10][11]
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages (General Protocol)
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of a compound on NO production is measured.[6][12][13][14]
-
Procedure: RAW 264.7 cells are pre-treated with various concentrations of the test compound and then stimulated with LPS. After incubation, the amount of nitrite (a stable product of NO) in the culture medium is quantified using the Griess reagent. A decrease in nitrite concentration indicates inhibition of NO production. Cell viability is also assessed to rule out cytotoxicity.[6][12][13][14]
In Vitro Neuroprotection Assay (General Protocol)
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by neurotoxins or oxidative stress.[15][16][17][18][19][20]
-
Procedure: SH-SY5Y cells are pre-treated with the test compound and then exposed to a neurotoxic stimulus, such as hydrogen peroxide (H2O2) for oxidative stress or glutamate for excitotoxicity. Cell viability is then measured using methods like the MTT assay to determine the protective effect of the compound.[15][16][17][18][19][20]
Conclusion and Future Directions
This compound is a promising bioactive compound with a well-established role in the inhibition of melanogenesis. Its presence in traditional medicinal plants known for their anti-inflammatory, antioxidant, and neuroprotective properties strongly suggests that it may also be a key contributor to these effects. While quantitative data for these latter activities of the isolated compound are still limited, the available evidence provides a strong rationale for further investigation.
Future research should focus on:
-
Quantifying the anti-inflammatory, antioxidant, and neuroprotective effects of isolated this compound using standardized in vitro and in vivo models.
-
Elucidating the specific molecular targets and signaling pathways involved in these activities.
-
Conducting preclinical studies to evaluate its safety and efficacy for potential therapeutic applications.
This in-depth technical guide serves as a foundational resource to stimulate and guide further research into the multifaceted pharmacological potential of this compound, bridging the gap between its traditional use and modern drug discovery.
References
- 1. Anti-inflammatory action of phenolic compounds from Gastrodia elata root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuropharmacological effects of Gastrodia elata Blume and its active ingredients [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Anti-allergic and anti-inflammatory effects of Gastrodia elata Blume extract in ovalbumin-induced asthma rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tmrjournals.com [tmrjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Free radical scavenging activity [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions [mdpi.com]
- 19. Neuroprotective effects of Paeonia Lactiflora extract against cell death of dopaminergic SH-SY5Y cells is mediated by epigenetic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Elucidation of the Neuroprotective Effects of Astaxanthin Against Amyloid β Toxicity in the SH-SY5Y Human Neuroblastoma Cell Line | MDPI [mdpi.com]
In Silico Prediction of p-Hydroxyphenethyl Anisate Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Hydroxyphenethyl anisate, a natural phenolic compound, has demonstrated a range of biological activities, including anti-melanogenic, anti-inflammatory, and antioxidant properties.[1] This technical guide provides an in-depth overview of a hypothetical in silico approach to predict and validate the bioactivity of this compound. The document outlines detailed experimental protocols for in vitro validation and presents a framework for computational analysis, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All quantitative data are summarized in structured tables, and key workflows and signaling pathways are visualized using diagrams in the DOT language.
Introduction to this compound
This compound is a natural compound that has been identified as a potent inhibitor of melanogenesis.[1][2] It has been shown to suppress melanin synthesis without affecting cell viability.[1] Beyond its effects on pigmentation, this compound is also recognized for its potential anti-inflammatory and antioxidant activities.[1] These properties make it a compound of significant interest for dermatological and therapeutic applications.
This guide will explore a systematic in silico approach to further elucidate the bioactivity of this compound. By combining computational predictions with established experimental validation methods, researchers can accelerate the discovery and development of novel applications for this promising natural product.
In Silico Prediction of Bioactivity
A comprehensive in silico analysis can provide valuable insights into the potential biological targets and pharmacokinetic properties of this compound. This section outlines a hypothetical workflow for such a study.
Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. Based on the known bioactivities of this compound, several key protein targets can be proposed for in silico docking studies.
Table 1: Proposed Protein Targets for Molecular Docking
| Bioactivity | Proposed Protein Target | PDB ID | Rationale |
| Anti-melanogenesis | Tyrosinase | 2Y9X | Key enzyme in melanin biosynthesis, known to be inhibited by this compound.[1][2] |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 5IKR | A key enzyme in the inflammatory pathway, a common target for anti-inflammatory compounds. |
| Anti-inflammatory | Nuclear factor-kappa B (NF-κB) p50/p65 | 1VKX | A critical transcription factor involved in the inflammatory response. |
| Antioxidant | Keap1 (Kelch-like ECH-associated protein 1) | 4CXI | A key regulator of the Nrf2 antioxidant response pathway. |
A generalized molecular docking workflow is depicted below.
ADMET Prediction
In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and toxicity profiles of a compound. Various computational tools and web servers can be used for this purpose.
Table 2: Predicted ADMET Properties of this compound (Hypothetical)
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability | High | Good intestinal absorption is likely. |
| Human Intestinal Absorption | > 90% | Well absorbed from the gut. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause significant central nervous system effects. |
| Plasma Protein Binding | Moderate | Moderate distribution in the body. |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |
| CYP3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Inhibition | Low | Minimal impact on renal excretion of other drugs. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |
The workflow for in silico ADMET prediction is outlined below.
Experimental Protocols for Bioactivity Validation
The following protocols provide a framework for the in vitro validation of the predicted bioactivities of this compound.
Anti-Melanogenesis Assays
This assay determines the direct inhibitory effect of this compound on tyrosinase activity.
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of this compound solution.
-
Add 50 µL of mushroom tyrosinase solution (in phosphate buffer, pH 6.8) to each well and incubate at 25°C for 10 minutes.[3][4]
-
Initiate the reaction by adding 30 µL of L-DOPA solution.
-
Measure the absorbance at 475-510 nm at regular intervals to monitor the formation of dopachrome.[3][4]
-
Calculate the percentage of tyrosinase inhibition relative to a control without the inhibitor.
This assay quantifies the effect of this compound on melanin production in a cellular context.
Protocol:
-
Seed B16-F1 melanoma cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a melanogenesis stimulator (e.g., α-MSH) for 72 hours.
-
Harvest the cells and wash with PBS.
-
Lyse the cell pellets in 1 M NaOH with 10% DMSO at 80°C for 1 hour.
-
Measure the absorbance of the lysates at 490 nm to determine the melanin content.[5]
-
Normalize the melanin content to the total protein concentration of each sample.
This method is used to assess the expression levels of key proteins in the melanogenesis pathway, such as tyrosinase and Microphthalmia-associated transcription factor (MITF).
Protocol:
-
Treat B16-F1 cells with this compound as described in the melanin content assay.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane and incubate with primary antibodies against tyrosinase, MITF, and a loading control (e.g., β-actin) overnight at 4°C.[7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Detect the protein bands using a chemiluminescence substrate and quantify the band intensities.[8]
Anti-Inflammatory and Antioxidant Assays
Standard in vitro assays can be adapted to evaluate the anti-inflammatory and antioxidant potential of this compound.
Table 3: In Vitro Assays for Anti-Inflammatory and Antioxidant Activity
| Activity | Assay | Principle |
| Anti-inflammatory | Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 Macrophages | Measures the inhibition of NO production, a key inflammatory mediator. |
| Anti-inflammatory | COX-2 Inhibition Assay | Determines the direct inhibitory effect on the COX-2 enzyme. |
| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of the compound to scavenge free radicals. |
| Antioxidant | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Another common method to assess free radical scavenging capacity. |
Signaling Pathway Analysis
Based on experimental evidence, this compound is known to inhibit melanogenesis by downregulating the expression of MITF, which in turn reduces the expression and activity of tyrosinase.[1][2]
Conclusion
This technical guide provides a comprehensive framework for the in silico prediction and in vitro validation of the bioactivities of this compound. By integrating computational approaches such as molecular docking and ADMET prediction with established experimental protocols, researchers can efficiently explore the therapeutic potential of this natural compound. The outlined methodologies and workflows serve as a valuable resource for scientists and professionals in the fields of drug discovery, pharmacology, and cosmetic science, facilitating a deeper understanding of the mechanisms of action of this compound and accelerating its development into novel therapeutic and cosmetic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chromatography-guided purification and characterization of p- hydroxyphenethyl anisate as a potent anti-melanogenesis component from the concentrated Chinese medicine, Qiang Huo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. abcam.com [abcam.com]
- 5. miRNA profiling of B16F10 melanoma cell exosomes reveals melanin synthesis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
Potential Therapeutic Targets of p-Hydroxyphenethyl Anisate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyphenethyl anisate, a phenolic compound isolated from the traditional Chinese medicine Qiang Huo (Notopterygium forbesii), has garnered scientific interest for its diverse bioactive properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of its potential therapeutic targets, focusing on its well-documented anti-melanogenic effects and its putative anti-inflammatory and antioxidant activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.
Anti-Melanogenesis Activity
The most extensively studied therapeutic potential of this compound lies in its ability to inhibit melanogenesis, the process of melanin production. Overproduction of melanin can lead to hyperpigmentation disorders.
Quantitative Data
The inhibitory effect of this compound on melanin synthesis has been quantified in cell-based assays.
| Parameter | Cell Line | Condition | IC50 Value | Reference |
| Melanin Content | B16-F1 murine melanoma cells | IBMX-stimulated | 1.3 µM | [1] |
Mechanism of Action: Targeting the cAMP/PKA/CREB/MITF Signaling Pathway
This compound exerts its anti-melanogenic effects primarily through the downregulation of key enzymes and transcription factors in the melanogenesis signaling cascade.[1][3] The central mechanism involves the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. This inhibition is achieved through a dual action:
-
Transcriptional Downregulation: this compound suppresses the mRNA expression of Microphthalmia-associated transcription factor (Mitf), a master regulator of melanogenic gene expression.[1][3] This leads to a subsequent decrease in the transcription of the tyrosinase gene (Tyr).
-
Enzymatic Inhibition: Evidence also suggests a direct, albeit weaker, competitive inhibition of tyrosinase activity.
The upstream signaling pathway implicated in the downregulation of Mitf is the cAMP/PKA/CREB axis. It is hypothesized that this compound interferes with this pathway, potentially at the level of cAMP production, PKA activation, or CREB phosphorylation, ultimately leading to reduced Mitf expression.
Experimental Protocols
B16-F1 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed B16-F1 cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a stimulator of melanogenesis, such as 3-isobutyl-1-methylxanthine (IBMX), for 72 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS), detach them using trypsin, and centrifuge to obtain a cell pellet.
-
Melanin Solubilization: Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Quantification: Measure the absorbance of the supernatant at 405 nm using a microplate reader. Normalize the melanin content to the total protein concentration of the cell lysate, determined by a Bradford or BCA protein assay.
-
Cell Lysate Preparation: Wash treated B16-F1 cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100. Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Enzymatic Reaction: In a 96-well plate, mix 80 µL of the cell lysate (containing an equal amount of protein for all samples) with 20 µL of 10 mM L-DOPA.
-
Measurement: Incubate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours to monitor the formation of dopachrome.
-
Activity Calculation: Calculate the tyrosinase activity from the slope of the initial linear portion of the absorbance curve and express it as a percentage of the activity in control cells.
Anti-Inflammatory and Antioxidant Potential
While less characterized than its anti-melanogenic properties, this compound is suggested to possess anti-inflammatory and antioxidant activities, likely contributing to the therapeutic effects of Notopterygium forbesii extracts.
Inferred Mechanisms of Action
Direct quantitative data for the anti-inflammatory and antioxidant activities of this compound are currently limited. However, studies on Notopterygium forbesii extracts and structurally related compounds provide insights into potential mechanisms.
Extracts of Notopterygium forbesii have been shown to attenuate pro-inflammatory responses induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages.[1] This suggests that constituents of the extract, including this compound, may interfere with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: Anethole, a compound with structural similarities to the anisate moiety of this compound, has been shown to suppress NF-κB activation by blocking the degradation of its inhibitor, IκB-α, in an LPS-induced acute lung injury model.[4] It is plausible that this compound employs a similar mechanism to inhibit the transcription of pro-inflammatory cytokines.
-
MAPK Pathway: The anti-inflammatory effects of Notopterygium forbesii have been linked to the modulation of the p38 MAPK pathway.[5]
The phenolic structure of this compound suggests inherent antioxidant properties through free radical scavenging. Furthermore, extracts from Notopterygium forbesii have been shown to induce the expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme, via the activation of the Nrf2 transcription factor.[5] This suggests that this compound may contribute to cellular antioxidant defenses by both direct and indirect mechanisms.
Experimental Protocols
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
-
Reaction Mixture: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Incubation: Add various concentrations of this compound to the DPPH solution.
-
Measurement: Incubate the mixture in the dark at room temperature for 30 minutes. Measure the decrease in absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.
Summary and Future Directions
This compound presents a promising scaffold for the development of therapeutic agents, particularly in the field of dermatology for the treatment of hyperpigmentation. Its potent anti-melanogenic activity, mediated through the downregulation of the cAMP/PKA/CREB/MITF signaling pathway, is well-supported by quantitative data.
The anti-inflammatory and antioxidant properties of this compound are less defined but hold significant therapeutic potential. Future research should focus on:
-
Quantitative evaluation of the anti-inflammatory and antioxidant activities of purified this compound using standardized in vitro assays to determine IC50 values.
-
Elucidation of the precise molecular targets within the NF-κB and MAPK signaling pathways.
-
In vivo studies to validate the therapeutic efficacy and safety of this compound in animal models of hyperpigmentation, inflammation, and oxidative stress-related diseases.
This technical guide provides a foundation for these future investigations, which will be crucial in fully realizing the therapeutic potential of this natural compound.
References
- 1. Notopterygium forbesii Boiss extract and its active constituent phenethyl ferulate attenuate pro-inflammatory responses to lipopolysaccharide in RAW 264.7 macrophages. A "protective" role for oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Chromatography-guided purification and characterization of p- hydroxyphenethyl anisate as a potent anti-melanogenesis component from the concentrated Chinese medicine, Qiang Huo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of anethole in lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Notopterygium forbesii boiss extract and its active constituents increase reactive species and heme oxygenase-1 in human fetal hepatocytes: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for p-Hydroxyphenethyl Anisate: An Application Note for Researchers
Abstract
This document provides a detailed synthesis protocol for p-hydroxyphenethyl anisate, a naturally occurring ester with potential applications in the pharmaceutical and cosmetic industries. This protocol is intended for researchers, scientists, and drug development professionals. The synthesis involves a two-step process commencing with the preparation of the starting materials, p-hydroxyphenethyl alcohol and p-anisoyl chloride, followed by their esterification to yield the final product. This application note includes detailed experimental procedures, tables of quantitative data, and a visual representation of the synthesis workflow.
Introduction
This compound, also known as 2-(4-hydroxyphenyl)ethyl 4-methoxybenzoate, is a natural compound found in medicinal plants such as Notopterygium incisum Ting.[1] This molecule has garnered interest due to its potential biological activities. This document outlines a reproducible laboratory-scale synthesis of this compound.
Synthesis Pathway
The synthesis of this compound is achieved through the esterification of p-hydroxyphenethyl alcohol with p-anisoyl chloride. The overall reaction scheme is presented below.
Figure 1: Synthesis workflow for this compound.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties and expected characterization data for the synthesized this compound is provided in the tables below.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.30 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 446.5 ± 30.0 °C at 760 mmHg |
| Flash Point | 165.4 ± 18.1 °C |
| Density | 1.199 ± 0.06 g/cm³ |
| CAS Number | 87932-34-1 |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ (ppm): ~7.9 (d, 2H), ~7.1 (d, 2H), ~6.9 (d, 2H), ~6.7 (d, 2H), ~4.4 (t, 2H), ~3.8 (s, 3H), ~3.0 (t, 2H), ~5.0-6.0 (br s, 1H, -OH) |
| ¹³C NMR | δ (ppm): ~166, ~163, ~156, ~131, ~130, ~129, ~122, ~115, ~114, ~65, ~55, ~34 |
| FT-IR | ν (cm⁻¹): ~3400 (-OH), ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1710 (C=O, ester), ~1610, ~1510 (C=C, aromatic), ~1250 (C-O, ester) |
| Mass Spec. | m/z: 272.10 [M]⁺, 138.06 [M-C₈H₇O₂]⁺, 135.04 [M-C₈H₉O₂]⁺, 107.05 [M-C₉H₉O₃]⁺ |
Note: The spectroscopic data presented are predicted values based on the structure and data from similar compounds. Actual experimental values may vary slightly.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
-
p-Anisic acid
-
Thionyl chloride (SOCl₂)
-
p-Hydroxyphenethyl alcohol (Tyrosol)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Synthesis of p-Anisoyl Chloride
-
In a fume hood, add p-anisic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Slowly add thionyl chloride (2.0 eq) to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude p-anisoyl chloride can be used in the next step without further purification.
Synthesis of this compound
-
Dissolve p-hydroxyphenethyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of p-anisoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1]
Logical Relationship of the Synthesis
The synthesis follows a logical progression from commercially available starting materials to the final product through a series of standard organic transformations.
References
Application Note: Quantification of p-Hydroxyphenethyl Anisate using High-Performance Liquid Chromatography (HPLC)
Introduction
p-Hydroxyphenethyl anisate is a natural compound that has garnered interest for its potential therapeutic properties, including its role as a potent inhibitor of melanogenesis.[1] Accurate and reliable quantification of this compound is crucial for quality control in herbal medicine, pharmacokinetic studies, and for its application in cosmetic and pharmaceutical product development.[2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The principle of RP-HPLC involves the separation of analytes based on their hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase. This compound is retained on the column and then eluted by the mobile phase. The concentration of the analyte is determined by comparing the peak area of the sample to that of a standard of known concentration.
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or Trifluoroacetic acid (TFA) (for mobile phase modification)
-
Phosphate buffer components (if required for pH control)
-
2. Chromatographic Conditions
A successful HPLC separation of this compound can be achieved using a C18 reversed-phase column with a gradient elution.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
For Herbal Extracts:
-
Accurately weigh a specific amount of the powdered plant material or extract.
-
Extract the compound using a suitable solvent such as methanol by ultrasonication or heating.[2]
-
Centrifuge the extract to pellet any solid material.[3]
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[4]
-
-
For Biological Samples (e.g., Rat Tissues):
-
Homogenize the tissue sample in a suitable buffer.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix.
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to analysis. A simple and sensitive LC method has been established for the determination of this compound in rat tissues.[2]
-
Data Presentation
Table 1: Summary of Quantitative Data for HPLC Method Validation
The following table summarizes the typical validation parameters for a robust HPLC method for this compound quantification. Method validation ensures that the analytical procedure is suitable for its intended purpose.[5]
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD%) | |
| Intra-day | < 2% |
| Inter-day | < 3% |
| Specificity | No interference from blank/placebo |
| Robustness | Unaffected by minor changes in flow rate, temperature, and mobile phase composition |
Mandatory Visualization
Diagram 1: Experimental Workflow for HPLC Quantification
Caption: Workflow for the quantification of this compound.
Diagram 2: Signaling Pathway of Melanogenesis Inhibition
While the primary focus is the analytical method, understanding the compound's mechanism of action is relevant for drug development professionals. This compound has been shown to inhibit melanogenesis.[1]
References
- 1. Chromatography-guided purification and characterization of p- hydroxyphenethyl anisate as a potent anti-melanogenesis component from the concentrated Chinese medicine, Qiang Huo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Testing p-Hydroxyphenethyl Anisate Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyphenethyl anisate, a phenolic compound found in various plants, has garnered scientific interest for its potential therapeutic properties, including anti-melanogenic, anti-inflammatory, and antioxidant activities. This document provides detailed application notes and experimental protocols for a panel of in vitro assays to characterize the biological activity of this compound. The following sections offer step-by-step methodologies for assessing its effects on cell viability, melanogenesis, inflammatory responses, and oxidative stress, along with data presentation guidelines and visualizations of relevant signaling pathways.
Data Summary
The following tables summarize the quantitative data on the biological activities of this compound.
| Activity | Assay | Cell Line/System | Parameter | Value | Reference |
| Anti-Melanogenesis | Zebrafish Embryo Assay | Zebrafish Embryos | IC50 | 1.3 µM | [1][2] |
| Melanin Content Assay | B16-F1 Murine Melanoma | Inhibition | Significant suppression of IBMX-induced melanin synthesis | [1][2] | |
| Tyrosinase Activity Assay | B16-F1 Murine Melanoma | Inhibition | Marked inhibition of tyrosinase activity and reduction of tyrosinase protein levels | [1] | |
| Cytotoxicity | MTT Assay | B16-F1 Murine Melanoma | Viability | No significant reduction in cell viability at concentrations effective for anti-melanogenesis | [1][2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[3][4]
Materials:
-
This compound
-
Mammalian cell line (e.g., B16-F1 melanoma cells, RAW 264.7 macrophages)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5][6]
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[5][6]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C until purple formazan crystals are visible.[3][7]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3][6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Workflow for MTT Cell Viability Assay
Caption: Workflow of the MTT assay for determining cell viability.
Anti-Melanogenesis Assays
This protocol quantifies the melanin content in B16-F1 melanoma cells to assess the inhibitory effect of this compound on melanin synthesis.
Materials:
-
B16-F1 murine melanoma cells
-
This compound
-
Isobutyl-1-methylxanthine (IBMX) or α-Melanocyte-stimulating hormone (α-MSH) to induce melanogenesis
-
Lysis buffer (e.g., 1N NaOH)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed B16-F1 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate melanogenesis by adding a melanogenesis inducer (e.g., 100 µM IBMX) to the wells and incubate for 48-72 hours.[1]
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 100 µL of lysis buffer to each well and incubate at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a separate protein assay (e.g., BCA assay).
This assay measures the activity of tyrosinase, the key enzyme in melanogenesis, within the cells.
Materials:
-
B16-F1 cells treated as in the melanin content assay
-
Protein extraction buffer
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (2.5 mM)
-
Phosphate buffer (50 mM, pH 6.8)
-
Microplate reader
Protocol:
-
Treat B16-F1 cells with this compound and a melanogenesis inducer as described above.
-
Wash the cells with PBS and lyse them using a suitable protein extraction buffer.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, mix 50 µg of cellular protein with L-DOPA solution in phosphate buffer.[1]
-
Incubate the reaction mixture at 37°C for 30 minutes.[1]
-
Measure the absorbance at 475 nm to quantify the formation of dopachrome.[1]
-
Calculate the relative tyrosinase activity as a percentage of the control.
Workflow for Anti-Melanogenesis Assays
Caption: Workflow for melanin content and tyrosinase activity assays.
Anti-Inflammatory Assays
This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by LPS-stimulated RAW 264.7 macrophages using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
This protocol quantifies the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the supernatant of stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from RAW 264.7 cells treated as in the NO production assay
-
Commercially available ELISA kits for mouse IL-6 and TNF-α
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Antioxidant Assays
This assay measures the ability of this compound to scavenge the stable free radical DPPH.
Materials:
-
This compound
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Methanol
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare various concentrations of this compound in methanol.
-
In a 96-well plate, mix 100 µL of each compound concentration with 100 µL of DPPH solution.
-
Include a control with methanol instead of the compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
This assay measures the ability of this compound to scavenge the ABTS radical cation.
Materials:
-
This compound
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or PBS
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound.
-
In a 96-well plate, mix a small volume of each compound concentration with the diluted ABTS radical solution.
-
Incubate for a specific time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and the IC50 value as described for the DPPH assay.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect the expression and phosphorylation status of key proteins in signaling pathways, such as NF-κB (p65) and MAPKs (ERK, JNK, p38), to elucidate the mechanism of action of this compound.
Materials:
-
Cells treated with this compound and appropriate stimuli
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells as required for the specific pathway being investigated (e.g., with LPS for NF-κB activation in macrophages, or with a melanogenesis inducer for MAPK in melanoma cells).
-
Lyse the cells and determine the protein concentration.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[8][9]
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[8]
-
Wash the membrane with TBST three times for 5-10 minutes each.[8]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression or phosphorylation levels.
Signaling Pathways
Anti-Melanogenesis Signaling Pathway
This compound has been shown to inhibit melanogenesis by downregulating the Microphthalmia-associated transcription factor (MITF), a key transcriptional regulator of tyrosinase.[1] This suggests that it may interfere with upstream signaling pathways that control MITF expression and activity, such as the MAPK pathway.
Caption: Putative anti-melanogenesis signaling pathway of this compound.
Anti-Inflammatory Signaling Pathway (NF-κB)
The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by agents like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS (producing NO), IL-6, and TNF-α. Compounds with anti-inflammatory activity often inhibit one or more steps in this pathway.
Caption: Hypothesized anti-inflammatory action via the NF-κB pathway.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of lipopolysaccharide-induced expression of inducible nitric oxide synthase by phenolic (3E)-4-(2-hydroxyphenyl)but-3-en-2-one in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: p-Hydroxyphenethyl Anisate in B16 Melanoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyphenethyl anisate (HP), a natural compound, has been identified as a potent inhibitor of melanogenesis.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in B16 murine melanoma cell culture, a common model for studying melanin synthesis and melanoma biology. The provided information is intended to guide researchers in investigating the anti-melanogenic properties of this compound.
Recent studies have demonstrated that this compound effectively suppresses melanin synthesis in isobutyl-1-methylxanthine (IBMX)-stimulated B16-F1 murine melanoma cells.[1][2] Notably, this inhibitory effect occurs without impacting cell viability at concentrations up to 10 μM.[1][2] The mechanism of action involves the significant inhibition of tyrosinase activity and a reduction in tyrosinase protein levels.[1][2] Furthermore, this compound has been shown to downregulate the mRNA expression of both tyrosinase and the microphthalmia-associated transcription factor (Mitf), a key regulator of melanogenesis.[1][2]
Data Presentation
Table 1: Effects of this compound on B16 Melanoma Cells
| Parameter | Observation | Concentration | Citation |
| Cell Viability | No significant reduction | Up to 10 μM | [1][2] |
| Melanin Synthesis | Significantly suppressed (in IBMX-stimulated cells) | Not specified | [1][2] |
| Tyrosinase Activity | Markedly inhibited | Not specified | [1][2] |
| Tyrosinase Protein Level | Reduced | Not specified | [1][2] |
| Tyrosinase mRNA Expression | Suppressed | Not specified | [1][2] |
| Mitf mRNA Expression | Suppressed | Not specified | [1][2] |
Signaling Pathway
The proposed mechanism of action for this compound in inhibiting melanogenesis in B16 melanoma cells involves the downregulation of the Mitf-tyrosinase signaling axis.
Caption: Proposed signaling pathway of this compound in B16 cells.
Experimental Protocols
B16-F1 Murine Melanoma Cell Culture
This protocol outlines the basic steps for maintaining and passaging the B16-F1 cell line.
Materials:
-
B16-F1 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Seeding: Thaw a cryopreserved vial of B16-F1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1,200 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Passaging: When cells reach 70-80% confluency, remove the culture medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C, or until cells detach. Neutralize the trypsin by adding 6-8 mL of complete growth medium. Centrifuge the cell suspension at 1,200 rpm for 5 minutes. Resuspend the cell pellet and replate at a sub-cultivation ratio of 1:3 to 1:10.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound on B16-F1 cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
B16-F1 cells
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Seed B16-F1 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Melanin Content Assay
This protocol measures the effect of this compound on melanin production in B16-F1 cells.
Materials:
-
B16-F1 cells
-
Complete growth medium
-
This compound
-
Isobutyl-1-methylxanthine (IBMX) to stimulate melanogenesis (optional)
-
1 N NaOH
-
Microplate reader
Procedure:
-
Seed B16-F1 cells in 6-well plates.
-
Once attached, treat the cells with various concentrations of this compound, with or without a melanogenesis stimulator like IBMX.
-
After the incubation period (e.g., 72 hours), wash the cells with PBS and harvest them.
-
Centrifuge the cell suspension and lyse the cell pellet in 1 N NaOH.
-
Heat the lysate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the supernatant at 405 nm.
-
Normalize the melanin content to the total protein content of each sample (determined by a protein assay like BCA or Bradford).
Cellular Tyrosinase Activity Assay
This protocol determines the intracellular tyrosinase activity in B16-F1 cells treated with this compound.
Materials:
-
Treated B16-F1 cell pellets
-
Lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)
-
L-DOPA (3,4-dihydroxyphenylalanine) solution
-
Microplate reader
Procedure:
-
Prepare cell lysates from B16-F1 cells treated with this compound as described in the melanin content assay.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add L-DOPA solution to each well to initiate the reaction.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Calculate the tyrosinase activity based on the rate of dopachrome formation and normalize to the protein concentration.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of Mitf and Tyrosinase.
Caption: General workflow for qRT-PCR analysis.
Materials:
-
Treated B16-F1 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for Mitf, Tyrosinase, and a housekeeping gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Procedure:
-
Treat B16-F1 cells with this compound for the desired time.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix, cDNA template, and specific primers for the target genes and a housekeeping gene.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
References
Zebrafish Model for In Vivo Evaluation of p-Hydroxyphenethyl Anisate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the zebrafish (Danio rerio) model to conduct in vivo testing of p-Hydroxyphenethyl anisate. This document outlines detailed protocols for assessing the compound's toxicity, anti-inflammatory, antioxidant, and anti-melanogenic properties.
Introduction to this compound and the Zebrafish Model
This compound is a natural compound that has demonstrated a range of biological activities, including potent and non-toxic anti-melanogenic effects.[1][2][3] Studies have also suggested its potential as an anti-inflammatory and antioxidant agent. The zebrafish model offers a powerful in vivo platform for the rapid screening and detailed mechanistic investigation of such bioactive compounds. Its genetic tractability, optical transparency during early development, and high-throughput screening capabilities make it an ideal system for preclinical drug discovery.
Section 1: Acute Toxicity Assessment
A critical initial step in evaluating any new compound is to determine its toxicity profile. The Fish Embryo Acute Toxicity (FET) Test, as outlined in OECD Guideline 236, provides a standardized method for assessing the acute toxicity of chemical substances on zebrafish embryos.[3][4][5][6][7]
Protocol 1: Zebrafish Embryo Acute Toxicity Test (OECD TG 236)
Objective: To determine the median lethal concentration (LC50) of this compound in zebrafish embryos over a 96-hour exposure period.
Materials:
-
Fertilized zebrafish embryos (less than 3 hours post-fertilization, hpf)
-
24-well plates
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)
-
Incubator at 28.5°C
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in E3 medium from the stock solution. A typical concentration range to start with could be from 0.1 µM to 100 µM, including a solvent control (E3 medium with the same concentration of solvent as the highest test concentration).
-
Embryo Exposure:
-
Select healthy, fertilized embryos and place one embryo per well into a 24-well plate containing 2 mL of the respective test or control solution.
-
Use at least 20 embryos for each concentration and the control.
-
-
Incubation: Incubate the plates at 28.5°C for 96 hours.
-
Observation: At 24, 48, 72, and 96 hpf, record the number of dead embryos in each group. Indicators of lethality include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.[3][5][6]
-
Data Analysis: Calculate the cumulative mortality at each concentration at 96 hpf. Determine the LC50 value using appropriate statistical methods (e.g., probit analysis).
Data Presentation:
| Concentration (µM) | Number of Embryos | Number of Dead Embryos (96 hpf) | Mortality Rate (%) |
| Control (Solvent) | 20 | ||
| 0.1 | 20 | ||
| 1 | 20 | ||
| 10 | 20 | ||
| 50 | 20 | ||
| 100 | 20 |
Note: This table should be filled with experimental data.
Experimental Workflow for Acute Toxicity Assessment
Caption: Workflow for zebrafish embryo acute toxicity testing.
Section 2: Anti-Inflammatory Activity Assessment
The anti-inflammatory potential of this compound can be evaluated using a tail fin amputation model in zebrafish larvae, which induces a robust and quantifiable inflammatory response characterized by the migration of leukocytes to the injury site.[8][9][10]
Protocol 2: Zebrafish Larva Tail Fin Amputation Assay
Objective: To quantify the effect of this compound on leukocyte migration to a site of injury.
Materials:
-
Zebrafish larvae (3 days post-fertilization, dpf) of a transgenic line with fluorescently labeled leukocytes (e.g., Tg(mpx:GFP) for neutrophils or Tg(mpeg1:mCherry) for macrophages).
-
This compound test solutions (at non-lethal concentrations determined from the toxicity assay).
-
E3 medium.
-
Tricaine (MS-222) for anesthesia.
-
Microscope with fluorescence imaging capabilities.
-
Sterile micro-scalpel or needle.
Procedure:
-
Pre-treatment: Incubate 3 dpf larvae in the test solutions of this compound or control for 1-2 hours prior to injury.
-
Anesthesia and Injury:
-
Anesthetize the larvae using tricaine.
-
Under a stereomicroscope, carefully amputate the caudal fin posterior to the notochord using a sterile micro-scalpel.[11]
-
-
Post-injury Incubation: Return the larvae to their respective test or control solutions and incubate at 28.5°C.
-
Imaging: At a defined time point post-injury (e.g., 6 hours), anesthetize the larvae again and mount them on a microscope slide.
-
Quantification:
-
Capture fluorescent images of the tail fin region.
-
Count the number of fluorescent leukocytes that have migrated to the site of injury.
-
-
Data Analysis: Compare the number of migrated leukocytes in the this compound-treated groups to the control group. A significant reduction in leukocyte migration indicates anti-inflammatory activity.
Data Presentation:
| Treatment Group | Concentration (µM) | Mean Number of Migrated Leukocytes (± SEM) |
| Control (Solvent) | - | |
| This compound | X | |
| This compound | Y | |
| This compound | Z |
Note: X, Y, and Z represent non-lethal concentrations. SEM: Standard Error of the Mean. This table should be filled with experimental data.
Experimental Workflow for Anti-Inflammatory Assay
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Reactive Oxygen Species Using MitoSOX and CellROX in Zebrafish [en.bio-protocol.org]
- 3. wko.at [wko.at]
- 4. oecd.org [oecd.org]
- 5. Zebrafish embryo acute toxicity test for acute fish toxicity testing | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 6. oecd.org [oecd.org]
- 7. OECD 236: Fish Embryo Acute Toxicity (FET) Test [aropha.com]
- 8. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A zebrafish tailfin injury assay protocol for quantifying immune cell migration and infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of p-Hydroxyphenethyl Anisate
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyphenethyl anisate is a natural compound of interest for its potential therapeutic properties. While research has highlighted its role in other biological activities, its specific anti-inflammatory effects and underlying mechanisms are not yet fully elucidated in published literature. These application notes provide a comprehensive set of protocols to investigate the anti-inflammatory potential of this compound, focusing on its effects on key inflammatory mediators and signaling pathways in a well-established in vitro model of inflammation.
The provided protocols are based on standard methodologies for assessing anti-inflammatory agents and are designed to be adapted for the specific investigation of this compound. The primary model system described is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a widely accepted model for studying inflammatory responses.
Mechanism of Action Hypotheses
Based on the activity of structurally related phenolic compounds, it is hypothesized that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This inhibition is likely mediated by the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Furthermore, the compound is postulated to modulate key inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Data Presentation
The following tables are templates for the presentation of quantitative data that would be generated from the described experimental protocols.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.5 ± 4.9 |
| 25 | 93.1 ± 5.3 |
| 50 | 90.8 ± 4.7 |
Data would be presented as mean ± standard deviation (SD) of at least three independent experiments.
Table 2: Inhibition of Nitric Oxide (NO) Production
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.1 | - |
| LPS + p-HPA (1 µM) | 40.2 ± 2.8 | 12.2 |
| LPS + p-HPA (5 µM) | 32.5 ± 2.5 | 29.0 |
| LPS + p-HPA (10 µM) | 21.7 ± 1.9 | 52.6 |
| LPS + p-HPA (25 µM) | 10.3 ± 1.1 | 77.5 |
p-HPA: this compound. Data would be presented as mean ± SD.
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50.3 ± 7.2 | 35.1 ± 5.8 |
| LPS (1 µg/mL) | 1245.6 ± 98.4 | 876.2 ± 75.3 |
| LPS + p-HPA (10 µM) | 621.8 ± 54.7 | 453.9 ± 41.2 |
| LPS + p-HPA (25 µM) | 289.4 ± 31.2 | 210.5 ± 25.8 |
p-HPA: this compound. Data would be presented as mean ± SD.
Experimental Protocols
Protocol 1: Cell Culture and LPS Stimulation
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation: Seed RAW 264.7 cells in appropriate culture plates. Pre-treat cells with varying concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for cytokine and NO analysis).
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)
-
Collect the culture supernatant from LPS-stimulated cells (from Protocol 1).
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A sodium nitrite standard curve should be used to quantify NO levels.
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
-
Collect the culture supernatant from LPS-stimulated cells (from Protocol 1).
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Protocol 5: Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
-
After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
Application Notes and Protocols: p-Hydroxyphenethyl Anisate in the Treatment of Hyperpigmentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpigmentation is a common dermatological condition characterized by the overproduction of melanin, leading to darkened patches of skin.[1] The key regulatory enzyme in melanin synthesis (melanogenesis) is tyrosinase.[2][3][4] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents.[2][3] p-Hydroxyphenethyl anisate (HP), a natural compound, has been identified as a potent inhibitor of melanogenesis, demonstrating significant potential for applications in cosmetic and therapeutic skin depigmentation.[2][5]
These application notes provide a comprehensive overview of the scientific data and experimental protocols related to the use of this compound in hyperpigmentation research.
Mechanism of Action
This compound exerts its anti-melanogenic effects through a multi-level mechanism targeting the core melanogenesis pathway.[5] It has been shown to:
-
Inhibit Tyrosinase Activity: Directly reduces the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2]
-
Downregulate Tyrosinase Expression: Suppresses both the mRNA and protein levels of tyrosinase.[2]
-
Suppress MITF Expression: Reduces the expression of Microphthalmia-associated transcription factor (MITF), a key transcriptional regulator of tyrosinase and other melanogenic genes.[2][5]
This dual action of inhibiting tyrosinase activity and downregulating its expression via MITF makes this compound a potent candidate for hyperpigmentation treatment.[2]
Quantitative Data
The efficacy of this compound has been evaluated in both in vivo (zebrafish) and in vitro (B16-F1 murine melanoma cells) models.
In Vivo Efficacy in Zebrafish Embryos
| Concentration | Survival Rate | Observation |
| Up to 10 µM | No significant effect | Potent whitening effect |
| Data from zebrafish-based screening.[2][5] |
In Vitro Efficacy in B16-F1 Murine Melanoma Cells
| Treatment | Melanin Content (% of Control) | Cell Viability (% of Control) |
| Vehicle Control + IBMX | 100% | ~100% |
| HP (Concentration not specified) + IBMX | Significantly Suppressed | Not Reduced |
| Cells were stimulated with isobutyl-1-methylxanthine (IBMX) to induce melanogenesis.[2] |
In Vitro Tyrosinase Inhibition
| Compound | Concentration | Tyrosinase Activity Inhibition |
| This compound (HP) | 100 µM | ~10% (direct inhibition in cell-free assay) |
| This indicates a multi-level action beyond direct enzyme inhibition.[5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-melanogenic properties of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Chromatography-guided purification and characterization of p- hydroxyphenethyl anisate as a potent anti-melanogenesis component from the concentrated Chinese medicine, Qiang Huo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of p-Hydroxyphenethyl Anisate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of p-Hydroxyphenethyl anisate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is an ester that can be synthesized through several esterification methods. The most common approaches involve the reaction of p-hydroxyphenethyl alcohol (also known as tyrosol) with anisic acid or its derivatives. Key methods include:
-
Reaction with Anisoyl Chloride: This is a direct and often high-yielding method where p-hydroxyphenethyl alcohol is reacted with anisoyl chloride, often in the presence of a non-nucleophilic base.
-
Fischer-Speier Esterification: This classic method involves reacting p-hydroxyphenethyl alcohol with anisic acid in the presence of a strong acid catalyst. However, this method can be challenging due to the phenolic hydroxyl group.
-
Steglich Esterification: A milder method that uses coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification at room temperature.[1][2]
-
Enzymatic Esterification: Biocatalysts, such as lipases, can be used for a green and selective synthesis.[3]
Q2: Why is the phenolic hydroxyl group of p-hydroxyphenethyl alcohol a concern during esterification?
A2: The phenolic hydroxyl group is directly attached to the aromatic ring, which makes it less nucleophilic than the primary alcohol of the phenethyl group. In some reactions, particularly those involving harsh conditions or certain activating agents, the phenolic hydroxyl can undergo side reactions. Protecting the phenolic hydroxyl group before esterification and deprotecting it afterward can be a strategy to avoid these issues, though it adds extra steps to the synthesis.
Q3: What are the typical starting materials for the synthesis?
A3: The synthesis of this compound has been reported starting from 4-hydroxy benzoic acid and methyl 4-hydroxyphenylacetate. A more direct approach involves the esterification of p-hydroxyphenethyl alcohol with anisic acid or one of its activated derivatives like anisoyl chloride.
Q4: How can I purify the final product, this compound?
A4: Purification of this compound is typically achieved using chromatographic techniques. Column chromatography on silica gel is a common laboratory-scale method. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Esterification Method: The chosen method may not be suitable for the substrates. Fischer esterification, for example, can be inefficient for phenolic alcohols. 2. Poor Quality Reagents: Degradation of starting materials (e.g., hydrolysis of anisoyl chloride) or solvent impurities can inhibit the reaction. 3. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can lead to poor conversion. 4. Equilibrium Limitation (Fischer Esterification): The accumulation of water can drive the reaction backward. | 1. Switch to a more robust method: Consider using anisoyl chloride or employing Steglich esterification conditions (DCC/DMAP).[1][2] 2. Use fresh, high-purity reagents and anhydrous solvents. 3. Optimize reaction parameters: Systematically vary temperature, time, and catalyst loading to find the optimal conditions. 4. Remove water: If using Fischer esterification, use a Dean-Stark apparatus or add molecular sieves to remove water as it forms. |
| Presence of Multiple Byproducts | 1. Side reactions involving the phenolic hydroxyl group: Acylation or other reactions at the phenol position. 2. Self-condensation of starting materials. 3. Decomposition of reagents or products under harsh reaction conditions (e.g., high temperatures or strong acids). | 1. Protect the phenolic hydroxyl group with a suitable protecting group (e.g., a silyl ether) before esterification, followed by deprotection. 2. Use milder reaction conditions: Lower the reaction temperature or use a less aggressive catalyst. Steglich esterification is a good alternative.[2] 3. Optimize the stoichiometry of reactants to minimize side reactions. |
| Difficulty in Product Isolation/Purification | 1. Formation of hard-to-remove impurities: For example, dicyclohexylurea (DCU) in Steglich esterification can be difficult to separate. 2. Similar polarity of product and starting materials/byproducts makes chromatographic separation challenging. | 1. For Steglich esterification, filter the reaction mixture to remove the precipitated DCU. If some remains soluble, it can sometimes be removed by precipitation from a different solvent system. Using EDC instead of DCC can yield a water-soluble urea byproduct.[4] 2. Optimize the chromatography conditions: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) for column chromatography. Consider using a different stationary phase or switching to preparative HPLC for difficult separations. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol is adapted from a similar synthesis of tyrosol esters.[5]
Materials:
-
p-Hydroxyphenethyl alcohol (Tyrosol)
-
Anisoyl chloride
-
Dimethyl carbonate (DMC) or another suitable aprotic solvent (e.g., Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve p-hydroxyphenethyl alcohol (1 equivalent) in dimethyl carbonate.
-
Add anisoyl chloride (1.1-1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.
Expected Yield: Based on similar syntheses, yields in the range of 90-98% can be expected.[5]
Protocol 2: Steglich Esterification of p-Hydroxyphenethyl alcohol with Anisic Acid
This is a general procedure for Steglich esterification that can be adapted for the synthesis of this compound.[2][6][7]
Materials:
-
p-Hydroxyphenethyl alcohol
-
Anisic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of p-hydroxyphenethyl alcohol (1 equivalent), anisic acid (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM, add a solution of DCC (1.2 equivalents) in anhydrous DCM at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Yields for Esterification of Phenolic Alcohols under Different Conditions.
| Phenolic Alcohol | Acyl Donor | Catalyst/Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tyrosol | Oleic acid | Novozym 435 | Vacuum | 80 | 2 | 95 | [3] |
| 3,4-Dihydroxyphenyl-propanol | Ethyl palmitate | Novozym 435 | No solvent | 37 | 6-16 | 98 | [3] |
| Tyrosol | Various Acyl Chlorides | None | Dimethyl carbonate | 25 | 24 | 90-98 | [5] |
| 4-Hydroxybenzyl alcohol | Hexanoic acid | Lipase | Isooctane | 45 | 24 | ~80 | [8] |
Visualizations
Caption: Workflow for the synthesis of this compound via the acyl chloride method.
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of p-Hydroxyphenethyl anisate in solution.
Welcome to the technical support center for p-Hydroxyphenethyl anisate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data presentation guidelines.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. What are the most likely causes?
A1: The stability of this compound in solution can be influenced by several factors. The most common causes of degradation are hydrolysis, exposure to light (photodegradation), elevated temperatures, and enzymatic activity. The ester linkage in the molecule is particularly susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of ester-containing compounds like this compound is often pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ester bond, leading to the formation of p-hydroxyphenethyl alcohol and anisic acid. Typically, ester hydrolysis is minimized at a slightly acidic to neutral pH. To determine the optimal pH for your application, a pH-rate profile study is recommended.
Q3: I suspect my compound is degrading during storage. What are the recommended storage conditions for solutions of this compound?
A3: For optimal stability, solutions of this compound should be stored at low temperatures, protected from light, and maintained at an appropriate pH. For short-term storage, refrigeration (2-8 °C) is often sufficient. For long-term storage, freezing (-20 °C or -80 °C) is recommended. It is also crucial to use light-protected containers (e.g., amber vials) to prevent photodegradation.
Q4: Can enzymes in my experimental system degrade this compound?
A4: Yes, esterases, which are present in many biological systems (e.g., cell lysates, serum), can enzymatically hydrolyze the ester bond of this compound. If you are working with biological matrices, it is important to consider the potential for enzymatic degradation and take appropriate measures, such as adding esterase inhibitors or working at low temperatures to minimize enzymatic activity.
Troubleshooting Guides
Problem 1: I am observing a loss of potency of my this compound solution over time.
This is a common issue related to the chemical stability of the compound. The following troubleshooting steps can help you identify the cause and find a solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of potency.
Suggested Actions:
-
Verify Storage Conditions: Ensure that your solution is stored at the recommended temperature and protected from light.
-
Assess Solution pH: Measure the pH of your solution. If it is in the acidic or basic range, consider buffering to a more neutral pH.
-
Conduct a Forced Degradation Study: To understand the degradation profile of your compound, perform a forced degradation study as detailed in the Experimental Protocols section. This will help identify the primary degradation pathways.
-
Implement Stabilization Strategies: Based on the identified degradation pathway, you can implement strategies such as adding antioxidants for oxidative degradation or using co-solvents to reduce hydrolysis.
Problem 2: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
The appearance of new peaks is a strong indicator of degradation. The following steps will guide you in identifying these degradation products.
Identification Workflow:
Caption: Workflow for identifying degradation products.
Suggested Actions:
-
Perform Forced Degradation: Subject your this compound solution to various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Analyze by LC-MS: Use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and obtain mass information for the parent compound and the new peaks.
-
Characterize Degradation Products: Based on the mass-to-charge ratio (m/z) and fragmentation patterns from MS/MS analysis, you can propose the structures of the degradation products. The most likely degradation products from hydrolysis are p-hydroxyphenethyl alcohol and anisic acid.
Data Presentation
Summarize your stability data in a clear and organized manner.
Table 1: Example of pH Stability Data for this compound at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 | 100.0 | 98.5 | 1.5 |
| 5.0 | 100.0 | 99.2 | 0.8 |
| 7.0 | 100.0 | 97.0 | 3.0 |
| 9.0 | 100.0 | 85.3 | 14.7 |
Table 2: Example of Temperature Stability Data for this compound at pH 7.0
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 4 | 100.0 | 99.8 | 0.2 |
| 25 | 100.0 | 97.0 | 3.0 |
| 40 | 100.0 | 90.5 | 9.5 |
| 60 | 100.0 | 75.2 | 24.8 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.
Workflow for HPLC Method Development:
Caption: HPLC method development workflow.
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 20% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare working solutions by diluting the stock solution with the mobile phase.
-
Inject the standard solution and samples from forced degradation studies.
-
Monitor the separation of the parent peak from any degradation product peaks. Adjust the gradient and other parameters as needed to achieve adequate resolution (Rs > 1.5).
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.
Conditions for Forced Degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60 °C for 48 hours (in solid state and in solution).
-
Photodegradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.
-
For each condition, also prepare a blank solution without the compound.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by the developed stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify the major degradation products.
Protocol 3: Enzymatic Stability Assay
This protocol can be used to assess the stability of this compound in the presence of esterases.
Materials:
-
This compound solution
-
Porcine liver esterase (or other relevant esterase)
-
Phosphate buffer (pH 7.4)
-
HPLC system
Procedure:
-
Prepare a solution of this compound in phosphate buffer.
-
Add a known amount of esterase to the solution.
-
Incubate the mixture at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant by HPLC to quantify the remaining this compound.
-
Calculate the rate of enzymatic degradation.
Technical Support Center: p-Hydroxyphenethyl Anisate Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with p-hydroxyphenethyl anisate.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, an ester, is hydrolysis. This reaction involves the cleavage of the ester bond, yielding p-hydroxyphenethyl alcohol and anisic acid as the main byproducts.[1][2] This hydrolysis can be catalyzed by acids, bases, or enzymes such as esterases.[1]
Q2: What are the expected byproducts of this compound degradation?
A2: Under hydrolytic conditions, the expected byproducts are p-hydroxyphenethyl alcohol and anisic acid. In forced degradation studies, other minor byproducts might be observed due to secondary reactions, such as oxidation of the phenolic hydroxyl groups.
Q3: What analytical techniques are recommended for studying the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separating and quantifying this compound and its degradation products.[3][4][5] For the identification and structural elucidation of unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[6][7][8]
Q4: How can I perform a forced degradation study on this compound?
A4: Forced degradation studies, or stress testing, involve exposing the compound to various harsh conditions to accelerate its degradation.[9] This helps in identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Typical conditions include:
-
Acidic Hydrolysis: Heating with a dilute acid (e.g., 0.1 M HCl).[1]
-
Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room or elevated temperature.[1]
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Exposing the compound to UV or fluorescent light.
Q5: What type of enzymes can degrade this compound?
A5: Esterases are the primary class of enzymes responsible for the hydrolysis of ester bonds. Lipases, a subclass of esterases, are also known to catalyze the hydrolysis of aromatic esters and could potentially degrade this compound.[10][11]
Troubleshooting Guides
This section addresses common issues that may arise during the experimental investigation of this compound degradation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | The compound is highly stable under the tested conditions. The stress conditions are not harsh enough. | Increase the temperature, concentration of the stressor (acid, base, oxidant), or the duration of the experiment. Note that over-stressing can lead to the formation of irrelevant secondary degradation products. |
| Multiple, unidentified peaks in the chromatogram. | Formation of unexpected byproducts. Contamination of the sample or solvent. Secondary reactions of the primary degradation products. | Use LC-MS/MS to identify the mass and fragmentation pattern of the unknown peaks.[7][12] Ensure the purity of the starting material and use high-purity solvents. Analyze samples at different time points to understand the degradation pathway. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition. Column degradation. Co-elution of the parent compound and byproducts. | Optimize the mobile phase pH, organic solvent ratio, and gradient. Use a new column or a different stationary phase to improve selectivity.[13] Adjusting the pH can be particularly effective in separating acidic or basic degradants. |
| Inconsistent results in enzymatic degradation assays. | Enzyme instability or inactivity. Sub-optimal reaction conditions (pH, temperature). Presence of enzyme inhibitors in the sample matrix. | Verify the activity of the enzyme using a known substrate. Optimize the reaction buffer pH and temperature for the specific enzyme being used. Purify the sample to remove potential inhibitors. |
| Difficulty in quantifying degradation products. | Lack of reference standards for the byproducts. Low concentration of byproducts. Poor detector response for certain byproducts. | If standards are unavailable, relative quantification based on peak area percentage can be used. Use a more sensitive detector, such as a mass spectrometer, for low-level impurities. |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation of this compound
Objective: To induce and monitor the acid- and base-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Water bath
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: a. In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. b. Heat the mixture in a water bath at 60°C. c. Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). d. Neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: a. In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. b. Keep the mixture at room temperature. c. Withdraw aliquots at the same time points as the acid hydrolysis. d. Neutralize the basic aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
HPLC Analysis: a. Analyze the neutralized samples using a validated stability-indicating HPLC method. b. An example of HPLC conditions:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Column Temperature: 30°C
-
Data Analysis: a. Monitor the decrease in the peak area of this compound and the increase in the peak areas of the degradation products over time. b. Identify the byproducts by comparing their retention times with those of authentic standards of p-hydroxyphenethyl alcohol and anisic acid, if available.
Protocol 2: Enzymatic Degradation of this compound
Objective: To evaluate the degradation of this compound by an esterase enzyme.
Materials:
-
This compound
-
Esterase or Lipase (e.g., from porcine liver or Candida antarctica)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Incubator shaker
-
HPLC system
Procedure:
-
Substrate Solution: Prepare a 10 mM stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) and then dilute it to the final working concentration in the reaction buffer.
-
Enzyme Solution: Prepare a stock solution of the esterase in the phosphate buffer. The concentration will depend on the specific activity of the enzyme.
-
Enzymatic Reaction: a. In a microcentrifuge tube, combine the substrate solution and the enzyme solution in the phosphate buffer. b. Include a control reaction without the enzyme. c. Incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C) with gentle shaking. d. Collect aliquots at different time intervals (e.g., 0, 30, 60, 120, 240 minutes).
-
Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of cold acetonitrile to each aliquot. This will precipitate the enzyme.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for HPLC analysis.
-
HPLC Analysis: Analyze the supernatant using the HPLC method described in Protocol 1.
-
Data Analysis: Calculate the percentage of this compound degraded over time and identify the formation of the hydrolysis byproducts.
Data Presentation
The quantitative data from degradation studies can be summarized in tables for easy comparison.
Table 1: Degradation of this compound under Forced Hydrolytic Conditions
| Time (hours) | % Remaining (0.1 M HCl, 60°C) | % Remaining (0.1 M NaOH, RT) |
| 0 | 100.0 | 100.0 |
| 1 | 92.5 | 85.3 |
| 2 | 85.1 | 72.1 |
| 4 | 71.8 | 51.6 |
| 8 | 52.3 | 28.9 |
| 24 | 15.6 | < 5.0 |
Table 2: Formation of Byproducts during Base-Catalyzed Hydrolysis
| Time (hours) | This compound (Peak Area %) | p-Hydroxyphenethyl Alcohol (Peak Area %) | Anisic Acid (Peak Area %) |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 85.3 | 7.1 | 7.6 |
| 2 | 72.1 | 13.5 | 14.4 |
| 4 | 51.6 | 23.8 | 24.6 |
| 8 | 28.9 | 35.1 | 36.0 |
| 24 | < 5.0 | > 45.0 | > 45.0 |
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: General experimental workflow for degradation studies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. informaticsjournals.co.in [informaticsjournals.co.in]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils | MDPI [mdpi.com]
- 12. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. web.vscht.cz [web.vscht.cz]
Optimizing dosage for in vitro studies with p-Hydroxyphenethyl anisate.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of p-Hydroxyphenethyl anisate for in vitro studies. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro studies?
Based on available research, a starting concentration range of 1 µM to 100 µM is recommended for in vitro studies using murine B16-F1 melanoma cells. It has been shown to be non-toxic to zebrafish embryos at concentrations up to 10 µM and did not significantly reduce the viability of B16-F1 cells at concentrations up to 100 µM.[1]
Q2: What is the mechanism of action of this compound?
This compound inhibits melanogenesis by downregulating the expression of Microphthalmia-associated transcription factor (Mitf).[1] This, in turn, leads to a reduction in the mRNA and protein levels of tyrosinase, a key enzyme in melanin synthesis.[1] The compound is thought to target the cAMP/PKA/CREB/MITF signaling pathway.[1]
Q3: What is the IC50 of this compound for inhibiting melanin synthesis?
In isobutyl-1-methylxanthine (IBMX)-stimulated B16-F1 murine melanoma cells, the IC50 for the reduction of melanin content was found to be 99 µM.[1]
Q4: In which cell lines has this compound been tested?
To date, the primary published research on the anti-melanogenic effects of this compound has been conducted using the B16-F1 murine melanoma cell line.[1]
Q5: Is this compound cytotoxic?
Studies have shown that this compound exhibits low cytotoxicity. In B16-F1 melanoma cells, cell viability remained above 90% at concentrations as high as 100 µM.[1] In zebrafish embryos, no significant toxicity was observed at concentrations up to 10 µM.[1] However, it is always recommended to perform a dose-response cytotoxicity assay for your specific cell line and experimental conditions.
Data Summary
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Model System | Parameter | Result | Concentration | Citation |
| Zebrafish Embryos | Viability | No significant toxicity | Up to 10 µM | [1] |
| B16-F1 Murine Melanoma Cells | Cell Viability | > 90% | Up to 100 µM | [1] |
| B16-F1 Murine Melanoma Cells | Melanin Content | IC50 = 99 µM | 99 µM | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
-
Cell Seeding: Seed cells (e.g., B16-F1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity if desired.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Melanin Content Assay
-
Cell Culture and Treatment: Culture cells (e.g., B16-F1) in a suitable culture dish (e.g., 6-well plate) and treat with various concentrations of this compound for the desired duration.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO.
-
Solubilization: Heat the lysates at 80°C for 1 hour to solubilize the melanin.
-
Spectrophotometry: Measure the absorbance of the supernatant at 475 nm using a spectrophotometer.
-
Standard Curve: Generate a standard curve using synthetic melanin to quantify the melanin content.
-
Normalization: Normalize the melanin content to the total protein concentration of each sample, which can be determined using a BCA or Bradford protein assay.
Tyrosinase Activity Assay
-
Cell Lysate Preparation: Culture and treat cells as described for the melanin content assay. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., phosphate buffer, pH 6.8, containing 1% Triton X-100).
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Enzyme Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine), to each well to a final concentration of 2 mM.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every 10 minutes) for 1-2 hours at 37°C using a microplate reader.
-
Data Analysis: The rate of increase in absorbance is proportional to the tyrosinase activity. Express the results as a percentage of the control.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low cell viability even at low concentrations | - Compound precipitation due to poor solubility in media.- Contamination of cell culture.- Inaccurate stock solution concentration. | - Ensure this compound is fully dissolved in the stock solvent before diluting in media.- Visually inspect for precipitates after dilution.- Check cell cultures for signs of contamination (e.g., turbidity, pH change).- Verify the weighing and dilution calculations for the stock solution. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent incubation times.- Different passage numbers of cells used. | - Use a consistent cell seeding protocol and ensure even cell distribution in plates.- Standardize all incubation and treatment times.- Use cells within a consistent and low passage number range. |
| No effect on melanin production observed | - Insufficient concentration of the compound.- Inactive compound.- Cell line is not responsive to the treatment. | - Perform a dose-response experiment with a wider concentration range.- Check the purity and integrity of the this compound.- Confirm that the chosen cell line expresses the target pathway components (e.g., Mitf, tyrosinase). |
| High background in tyrosinase activity assay | - Auto-oxidation of L-DOPA.- Contamination of reagents. | - Prepare the L-DOPA solution fresh for each experiment.- Include a control well with L-DOPA in buffer without cell lysate to measure auto-oxidation.- Use high-purity reagents and sterile solutions. |
Visualizations
Caption: Proposed signaling pathway for this compound in melanogenesis.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting decision tree for common experimental issues.
References
Troubleshooting p-Hydroxyphenethyl anisate extraction from Notopterygium incisium.
Technical Support Center: Notopterygium incisium Extraction
Welcome to the technical support center for the extraction of bioactive compounds from Notopterygium incisium (Qiang Huo). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of p-Hydroxyphenethyl anisate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from Notopterygium incisium?
A1: The most frequently cited method for extracting this compound and other phenolic compounds from Notopterygium incisium involves solvent extraction. Methanol is commonly used for the initial crude extraction of the dried and powdered roots and rhizomes.[1][2][3] Subsequent purification steps often involve liquid-liquid partitioning with solvents like ethyl acetate, followed by column chromatography.[1][4]
Q2: I am getting a very low yield of this compound. What are the potential causes and solutions?
A2: Low yield is a common issue that can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. Key areas to investigate include the quality of the plant material, the extraction solvent and parameters, and potential degradation of the target compound.
Q3: My extract contains a high amount of impurities, particularly other phenolic compounds and coumarins. How can I improve the purity of my target compound?
A3: Notopterygium incisium has a complex chemical profile, containing numerous coumarins, other phenolic esters, and polyacetylenes that can co-extract with this compound.[1][5][6] To enhance purity, a multi-step purification strategy is recommended. This typically involves fractionation of the crude methanol extract using column chromatography (e.g., Sephadex LH-20) and further purification with preparative high-performance liquid chromatography (HPLC) on a C18 column.[2][7]
Q4: How can I confirm the identity and quantity of this compound in my extract?
A4: The standard analytical method for identifying and quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).[8] Reversed-Phase Liquid Chromatography (RP-LC) is also a validated method for quantification.[1][4] For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used.[1]
Troubleshooting Guide
This guide addresses the common problem of Low Extraction Yield .
| Potential Cause | Recommended Action | Explanation |
| 1. Poor Quality of Plant Material | 1.1. Verify the botanical identity of the plant material. Adulteration is a known issue.[3][6] 1.2. Use roots and rhizomes, as these parts contain the target compound.[9] 1.3. Ensure the plant material was properly dried and stored to prevent degradation of phytochemicals. | The concentration of this compound can vary significantly based on the plant's species, part used, geographic origin, and post-harvest handling. |
| 2. Inefficient Extraction | 2.1. Solvent Choice: Use polar solvents like methanol or ethanol for the initial extraction.[1][2] 2.2. Particle Size: Ensure the plant material is finely powdered to maximize surface area for solvent penetration. 2.3. Solid-to-Liquid Ratio: Increase the solvent volume or perform repeated extractions on the plant material. 2.4. Extraction Time & Temperature: Optimize the duration and temperature of extraction. Consider using heat (reflux) or energy-assisted methods like ultrasonication or microwave-assisted extraction to improve efficiency. | The efficiency of solvent extraction is dependent on maximizing the mass transfer of the target compound from the plant matrix into the solvent. |
| 3. Compound Degradation | 3.1. Avoid excessive heat and exposure to light, as phenolic esters can be susceptible to hydrolysis and oxidation. 3.2. Analyze extracts promptly or store them at low temperatures (e.g., -20°C) under an inert atmosphere if possible. | This compound, as a phenolic ester, may degrade under harsh pH, high temperature, or oxidative conditions, leading to lower yields. |
| 4. Losses During Purification | 4.1. Method Selection: Use appropriate chromatographic techniques. Sephadex LH-20 is effective for initial fractionation, while preparative C18 HPLC is used for final purification.[2][7] 4.2. Recovery Monitoring: Monitor the recovery at each purification step using HPLC to identify where losses are occurring. One study reported a mean recovery of 100% for the analytical method after spiking the sample.[8] | Significant amounts of the target compound can be lost during multi-step purification processes if the methods are not optimized. |
Quantitative Data Summary
The following table summarizes available quantitative data related to this compound from Notopterygium species. Note that extraction yields are highly dependent on the methodology and are not always reported.
| Parameter | Value | Species | Source |
| Compound Content | ~0.7% (w/w) | N. forbesii (underground part) | [10] |
| Analytical Method Recovery | 100.0% | N. incisum | [8] |
Experimental Protocols
Protocol 1: General Solvent Extraction of Crude Extract
This protocol describes a standard laboratory-scale extraction.
-
Preparation: Grind the dried roots and rhizomes of Notopterygium incisium into a fine powder (approx. 40-60 mesh).
-
Maceration:
-
Place 100 g of the powdered plant material into a suitable flask.
-
Add 1 L of methanol (1:10 solid-to-liquid ratio).
-
Stopper the flask and let it macerate for 24-48 hours at room temperature with occasional agitation.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Repeated Extraction: Re-extract the retained plant material (the marc) with fresh methanol (e.g., 2 x 500 mL) to ensure exhaustive extraction.
-
Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude methanol extract.
-
Storage: Store the dried crude extract at 4°C in a desiccator until further purification.
Protocol 2: Purification by Column Chromatography
This protocol outlines a typical two-step purification process for the crude extract.
-
Sephadex LH-20 Fractionation:
-
Dissolve the crude methanol extract in a minimal amount of methanol.
-
Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute the column with methanol, collecting fractions of a fixed volume (e.g., 15 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the relevant fractions and evaporate the solvent.
-
-
Preparative C18 HPLC:
-
Dissolve the enriched fraction from the previous step in the HPLC mobile phase.
-
Purify the compound using a preparative C18 HPLC column.[2][7]
-
An isocratic or gradient elution with a mobile phase consisting of methanol and water (or acetonitrile and water), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is typically used.
-
Monitor the elution at a suitable wavelength (e.g., 255 nm).[8]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for Extraction, Purification, and Analysis.
Troubleshooting Logic
Caption: Decision Tree for Troubleshooting Low Extraction Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Rapid discrimination of Notopterygium incisum and Notopterygium franchetii based on characteristic compound profiles detected by UHPLC-QTOF-MS/MS coupled with multivariate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Studies on chemical constituents in roots and rhizomes of Notopterygium incisum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA barcoding of Notopterygii Rhizoma et Radix (Qiang-huo) and identification of adulteration in its medicinal services - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography-guided purification and characterization of p- hydroxyphenethyl anisate as a potent anti-melanogenesis component from the concentrated Chinese medicine, Qiang Huo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hansenia weberbaueriana - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
How to prevent oxidation of p-Hydroxyphenethyl anisate during storage.
Technical Support Center: p-Hydroxyphenethyl Anisate
This technical support center provides guidance on the prevention of oxidation of this compound during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a phenolic ester compound. Its stability is crucial as degradation, primarily through oxidation, can lead to a loss of potency, the formation of impurities, and potentially altered biological activity. Maintaining the integrity of the compound is essential for accurate and reproducible experimental results.
Q2: What are the primary factors that cause the oxidation of this compound?
A2: The primary factors that can induce oxidation of this compound are exposure to:
-
Light: Particularly UV radiation, which can catalyze oxidative reactions.
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[1]
-
Oxygen: The presence of atmospheric oxygen is a key component in the oxidation process.
-
High pH (alkaline conditions): Basic conditions can facilitate the deprotonation of the phenolic hydroxyl group, making the molecule more susceptible to oxidation.
Q3: What are the recommended long-term storage conditions for solid this compound?
A3: For long-term stability of solid this compound, the following conditions are recommended:
-
Temperature: ≤ -20°C is ideal for minimizing degradation over extended periods.
-
Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to displace oxygen.
-
Light: Protect from light by using amber or opaque containers.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Q4: How should I store solutions of this compound?
A4: Solutions of this compound are generally less stable than the solid form. If storage is necessary:
-
Solvent Choice: Use a high-purity, degassed solvent. Aprotic solvents are generally preferred over protic solvents if solubility allows.
-
Temperature: Store at ≤ -20°C, and for extended periods, -80°C is recommended.
-
Aliquoting: Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric oxygen upon opening.
-
Light Protection: Use amber vials or wrap vials in aluminum foil.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
Issue 1: Discoloration (e.g., yellowing or browning) of the solid compound or solution.
-
Probable Cause: This is a common indicator of oxidation. The formation of quinone-like structures or polymeric degradation products can lead to colored impurities.
-
Recommended Action:
-
Do not use the discolored material for experiments where high purity is required.
-
Confirm degradation by performing analytical testing (e.g., HPLC-UV) to check for the presence of impurity peaks and a decrease in the main peak area.
-
Review your storage conditions. Ensure the material is protected from light, stored at the recommended temperature, and that the container is properly sealed. For solutions, ensure the solvent was adequately degassed.
-
If the issue persists, consider storing under an inert atmosphere.
-
Issue 2: Inconsistent or reduced biological activity in experiments.
-
Probable Cause: This may be due to a decrease in the concentration of the active this compound due to degradation.
-
Recommended Action:
-
Prepare a fresh stock solution from a new or properly stored solid sample.
-
Quantify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV with a fresh reference standard).
-
Follow the troubleshooting workflow for suspected degradation.
-
Caption: Troubleshooting workflow for suspected degradation.
Issue 3: Appearance of new peaks in HPLC chromatograms.
-
Probable Cause: These are likely degradation products. The retention time of these peaks can give clues about their polarity.
-
Recommended Action:
-
Characterize the degradation products if possible using techniques like LC-MS to understand the degradation pathway.
-
Implement stricter storage conditions (e.g., lower temperature, inert atmosphere, addition of an antioxidant).
-
If hydrolysis is suspected (e.g., from exposure to moisture), ensure the use of anhydrous solvents and proper drying of storage containers.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
0-15 min: 30% to 80% A
-
15-20 min: 80% A
-
20-22 min: 80% to 30% A
-
22-25 min: 30% A
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase starting composition or a suitable solvent like methanol to a known concentration (e.g., 0.1 mg/mL).
Protocol 2: Forced Degradation Study
This study is performed to intentionally degrade the sample to identify potential degradation products and pathways.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC-UV method (Protocol 1). Compare the chromatograms to a control sample (unstressed).
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound.
Table 1: Degradation of this compound Under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Major Degradation Products |
| 1 M HCl | 24 hours | 60°C | 15.2% | 2 |
| 1 M NaOH | 4 hours | Room Temp | 45.8% | 3 |
| 6% H₂O₂ | 24 hours | Room Temp | 22.5% | 2 |
| Solid State Heat | 48 hours | 80°C | 8.9% | 1 |
| Photolytic | 8 hours | 25°C | 12.1% | 1 |
Table 2: Effect of Antioxidants on the Stability of this compound in Solution (stored at 40°C for 7 days, exposed to air)
| Formulation | % Recovery of this compound |
| Control (no antioxidant) | 78.3% |
| + 0.02% Butylated Hydroxytoluene (BHT) | 95.1% |
| + 0.02% Ascorbyl Palmitate | 92.4% |
| + 0.02% α-Tocopherol | 90.8% |
Visualizations
References
Cell viability assays to determine p-Hydroxyphenethyl anisate cytotoxicity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the cytotoxicity of p-Hydroxyphenethyl anisate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural compound found in plants such as Notopterygium forbessi.[1] It has been investigated for several bioactivities, including anti-inflammatory, antioxidant, and anti-diabetic properties.[1] Notably, research has shown it to be a potent inhibitor of melanogenesis (the production of melanin).[1][2]
Q2: Does this compound exhibit cytotoxicity?
Studies have shown that this compound does not exhibit significant cytotoxicity in zebrafish embryos or murine melanoma cells (B16-F1) at concentrations effective for inhibiting melanogenesis.[1] However, cytotoxicity can be cell-type and concentration-dependent. Therefore, it is essential to perform cell viability assays when investigating its effects in a new experimental system.
Q3: Which cell viability assays are recommended for assessing the cytotoxicity of this compound?
Several assays can be used to determine the cytotoxicity of compounds like this compound. Commonly used assays include:
-
MTT Assay: A colorimetric assay that measures cellular metabolic activity.[3]
-
LDH Assay: A colorimetric assay that quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[4]
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.[5][6][7]
The choice of assay depends on the specific research question and the expected mechanism of cell death. It is often recommended to use multiple assays that measure different cellular parameters to confirm results.[3]
Troubleshooting Guides
MTT Assay
Issue 1: High background absorbance in control wells.
-
Possible Cause: The compound may be directly reducing the MTT reagent.[3] Phenol red in the culture medium can also interfere with absorbance readings.
-
Troubleshooting Steps:
-
Run a control experiment with this compound in cell-free medium with the MTT reagent to check for direct reduction.
-
If direct reduction occurs, consider using an alternative assay like the LDH assay.
-
Use phenol red-free medium during the MTT incubation step.[3]
-
Issue 2: Inconsistent or non-reproducible results.
-
Possible Cause: Uneven cell seeding, "edge effects" in the 96-well plate, or incomplete dissolution of formazan crystals.[3][8]
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before and during seeding.
-
Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.[3][8]
-
After adding the solubilization solvent (e.g., DMSO), ensure complete dissolution of formazan crystals by gentle mixing or shaking.[3]
-
Issue 3: Absorbance readings are too low.
-
Possible Cause: Insufficient cell number, short incubation time with MTT, or the cells are not proliferating properly.
-
Troubleshooting Steps:
-
Optimize the initial cell seeding density.
-
Increase the incubation time with the MTT reagent.
-
Ensure optimal cell culture conditions (e.g., medium, CO2, temperature).
-
LDH Assay
Issue 1: High background LDH activity in the medium control.
-
Possible Cause: The serum in the cell culture medium contains LDH.[4]
-
Troubleshooting Steps:
-
Reduce the serum concentration in the medium during the experiment (e.g., to 1-5%).[4]
-
Use a serum-free medium for the duration of the assay if compatible with your cells.
-
Issue 2: Low LDH release in treated cells, but microscopy shows cell death.
-
Possible Cause: The timing of the assay is critical. LDH is released during late-stage apoptosis or necrosis.[9] The compound might also inhibit the LDH enzyme itself.[9]
-
Troubleshooting Steps:
Trypan Blue Exclusion Assay
Issue 1: Underestimation of cell viability.
-
Possible Cause: Prolonged incubation with trypan blue can be toxic to healthy cells.[5]
-
Troubleshooting Steps:
-
Count the cells within 3-5 minutes of adding the trypan blue solution.[6]
-
Issue 2: Overestimation of cell viability.
-
Possible Cause: Cells in early apoptosis may still have intact membranes and will not take up the dye.[10] Some cells with compromised membranes might only be faintly stained.[5]
-
Troubleshooting Steps:
-
Be meticulous in differentiating between stained and unstained cells.
-
Confirm results with a metabolic assay like MTT or an apoptosis-specific assay if programmed cell death is suspected.
-
Data Presentation
Table 1: Cytotoxicity of this compound (Template)
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| MTT | 24 | ||
| MTT | 48 | ||
| MTT | 72 | ||
| LDH | 24 | ||
| LDH | 48 | ||
| LDH | 72 |
IC50: The concentration of a drug that gives half-maximal response.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control.
Trypan Blue Exclusion Assay
-
Cell Preparation: After treatment with this compound, collect the cells and resuspend them in a single-cell suspension in PBS.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Within 3-5 minutes, load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Visualizations
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for inconsistent MTT assay results.
Caption: this compound's anti-melanogenesis mechanism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chromatography-guided purification and characterization of p- hydroxyphenethyl anisate as a potent anti-melanogenesis component from the concentrated Chinese medicine, Qiang Huo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Trypan blue dye exclusion test in cell counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of p-Hydroxyphenethyl Anisate
Welcome to the technical support center for enhancing the oral bioavailability of p-Hydroxyphenethyl anisate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a phenolic compound that has been identified as a constituent of Notopterygium Radix. Like many phenolic compounds, it is poorly soluble in water, which can limit its absorption in the gastrointestinal tract and therefore reduce its oral bioavailability.[1][2] Enhancing its bioavailability is crucial to unlocking its full therapeutic potential.
Q2: What are the primary strategies for enhancing the bioavailability of this compound?
A2: The main strategies focus on improving its solubility and dissolution rate. These include:
-
Nanoformulations: Such as nanoemulsions, which encapsulate the compound in tiny oil droplets, increasing the surface area for absorption.[1]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to enhance its dissolution.[3][4]
-
Lipid-Based Formulations: Utilizing lipids and surfactants to form structures like self-emulsifying drug delivery systems (SEDDS) that can improve solubilization in the gut.[1]
Q3: How can I assess the success of my bioavailability enhancement strategy in vitro?
A3: In vitro dissolution testing is a key method. It measures the rate and extent to which this compound is released from your formulation and dissolves in a medium that simulates gastrointestinal fluids. This data can be a good predictor of in vivo performance.[2]
Q4: What are the critical quality attributes to monitor for a nanoemulsion formulation?
A4: For nanoemulsions, you should monitor:
-
Droplet Size and Polydispersity Index (PDI): Smaller droplet sizes (typically <200nm) and a low PDI (<0.3) are desirable for stability and absorption.
-
Zeta Potential: This indicates the surface charge of the droplets and is a predictor of stability. A zeta potential of ±30 mV or greater is generally considered stable.
-
Drug Loading and Encapsulation Efficiency: To ensure a sufficient amount of the active compound is incorporated into the formulation.
Q5: What is the expected metabolic pathway for this compound?
A5: While specific studies on this compound are limited, based on its structure as a phenethyl ester, it is likely to undergo hydrolysis by esterases in the intestine and liver, breaking it down into p-hydroxyphenethyl alcohol and anisic acid. Both metabolites can then undergo Phase II metabolism, such as glucuronidation and sulfation, to facilitate excretion.[5][6][7]
II. Troubleshooting Guides
Troubleshooting Nanoemulsion Formulations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Phase Separation or Creaming | 1. Insufficient surfactant/co-surfactant concentration. 2. Inappropriate oil phase selection. 3. Ostwald ripening (growth of larger droplets at the expense of smaller ones). | 1. Increase the surfactant-to-oil ratio. 2. Screen different oils for better solubilization of this compound. 3. Use a combination of a highly water-soluble and a slightly water-soluble surfactant. Add a long-chain triglyceride to the oil phase to minimize Ostwald ripening. |
| Large Droplet Size or High PDI | 1. Inadequate energy input during homogenization. 2. Poor formulation composition. 3. Incorrect order of component addition. | 1. Increase homogenization time or pressure. 2. Optimize the oil-surfactant-water ratio using a pseudo-ternary phase diagram. 3. Experiment with adding the oil phase to the aqueous phase versus the aqueous phase to the oil phase. |
| Drug Precipitation | 1. Drug concentration exceeds the solubilization capacity of the oil phase. 2. Changes in temperature or pH during storage. | 1. Determine the saturation solubility of this compound in the chosen oil and do not exceed it. 2. Store the nanoemulsion at a controlled temperature and ensure the pH of the aqueous phase is optimized for drug stability. |
Troubleshooting Solid Dispersion Formulations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Drug Release | 1. Drug recrystallization within the polymer matrix. 2. Poor wettability of the solid dispersion. 3. Inappropriate polymer selection. | 1. Ensure the drug is fully amorphous using techniques like DSC or XRD. Increase the polymer-to-drug ratio. 2. Incorporate a surfactant into the formulation. 3. Select a polymer with good solubilizing capacity for this compound (e.g., PVP, HPMC). |
| Low Drug Loading | 1. Limited miscibility of the drug in the polymer. | 1. Screen different polymers to find one with higher miscibility. 2. Consider using a combination of polymers. |
| Poor Powder Flowability | 1. Amorphous nature and particle characteristics of the solid dispersion. | 1. Incorporate a glidant (e.g., colloidal silicon dioxide) into the formulation. 2. Consider downstream processing techniques like granulation. |
III. Experimental Protocols
A. Preparation of this compound Nanoemulsion
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to enhance its oral bioavailability.
Materials:
-
This compound
-
Oil phase: Medium-chain triglycerides (MCT)
-
Surfactant: Polysorbate 80 (Tween 80)
-
Co-surfactant: Transcutol P
-
Aqueous phase: Deionized water
Methodology:
-
Solubility Study: Determine the saturation solubility of this compound in the selected oil, surfactant, and co-surfactant.
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare various mixtures of oil, surfactant, and co-surfactant at different weight ratios (e.g., 1:1, 2:1, 3:1 of surfactant to co-surfactant).
-
For each ratio, titrate the mixture with the aqueous phase dropwise with gentle stirring.
-
Observe the mixtures for transparency and fluidity to identify the nanoemulsion region.
-
-
Nanoemulsion Formulation:
-
Select a formulation from the nanoemulsion region of the phase diagram (e.g., 10% oil, 30% surfactant/co-surfactant mix, 60% aqueous phase).
-
Dissolve this compound in the oil phase.
-
Separately, mix the surfactant and co-surfactant.
-
Add the oil phase containing the drug to the surfactant/co-surfactant mixture and mix thoroughly.
-
Add the aqueous phase dropwise to the oil-surfactant mixture under constant stirring to form a coarse emulsion.
-
Homogenize the coarse emulsion using a high-pressure homogenizer or ultrasonicator to obtain a nanoemulsion.
-
-
Characterization:
-
Measure the droplet size, PDI, and zeta potential using a dynamic light scattering instrument.
-
Determine the drug content and encapsulation efficiency using a validated HPLC method.
-
B. In Vitro Drug Release Study
Objective: To evaluate the in vitro release of this compound from the prepared nanoemulsion.
Materials:
-
This compound nanoemulsion
-
Dialysis membrane (e.g., molecular weight cut-off of 12-14 kDa)
-
Phosphate buffered saline (PBS), pH 6.8 (to simulate intestinal fluid)
-
Simulated gastric fluid (SGF), pH 1.2
Methodology:
-
Soak the dialysis membrane in the release medium for at least 12 hours before use.
-
Place a known volume of the nanoemulsion (e.g., 1 mL containing a specific amount of this compound) into the dialysis bag and seal both ends.
-
Immerse the dialysis bag in a beaker containing a known volume of release medium (e.g., 100 mL of PBS or SGF).
-
Maintain the temperature at 37 ± 0.5 °C and stir the medium at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the release medium (e.g., 1 mL).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the samples for the concentration of this compound using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
C. In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of this compound from the nanoemulsion formulation compared to a suspension of the pure drug.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Methodology:
-
Fast the rats overnight (12 hours) before the experiment with free access to water.
-
Divide the rats into two groups (n=6 per group):
-
Group A (Control): Receive an oral administration of this compound suspension (e.g., in 0.5% carboxymethyl cellulose).
-
Group B (Test): Receive an oral administration of this compound nanoemulsion at the same dose.
-
-
Administer the formulations via oral gavage.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Extract this compound and its potential metabolites from the plasma samples using a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Quantify the concentration of the parent drug and metabolites in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Calculate the relative bioavailability of the nanoemulsion formulation compared to the suspension.
IV. Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Suspension | 150 ± 25 | 2.0 ± 0.5 | 850 ± 120 | 100 |
| Nanoemulsion | 450 ± 50 | 1.0 ± 0.2 | 3400 ± 350 | 400 |
| Solid Dispersion | 380 ± 40 | 1.5 ± 0.3 | 2900 ± 300 | 341 |
Data are presented as mean ± standard deviation (n=6). This is hypothetical data for illustrative purposes.
V. Visualizations
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer | Semantic Scholar [semanticscholar.org]
- 5. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Modifying p-Hydroxyphenethyl Anisate for Improved Activity
Welcome to the technical support center for the modification of p-hydroxyphenethyl anisate (HP). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the therapeutic or cosmetic potential of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound (HP) is a natural compound that has been identified as a potent inhibitor of melanogenesis.[1] It has demonstrated a strong ability to reduce melanin synthesis in both zebrafish embryos and B16-F1 murine melanoma cells without significant cytotoxicity at effective concentrations.[1] Beyond its well-documented anti-melanogenic effects, HP has also been reported to possess anti-inflammatory, antioxidant, and anti-diabetic properties.
Q2: What is the mechanism of action of this compound as a melanogenesis inhibitor?
A2: The primary mechanism of action for HP in inhibiting melanin production is through the transcriptional downregulation of the Microphthalmia-associated transcription factor (Mitf).[1] Mitf is a crucial regulator of melanogenesis, and its suppression leads to a decrease in the expression of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] Consequently, both tyrosinase protein levels and its enzymatic activity are reduced. Additionally, HP has been shown to act as a weak competitive inhibitor of tyrosinase directly.
Q3: What are the key structural features of this compound that can be targeted for modification?
A3: The structure of this compound offers several key regions for chemical modification to explore structure-activity relationships (SAR). These include:
-
The p-hydroxyphenethyl moiety: The phenolic hydroxyl group is often crucial for activity in tyrosinase inhibitors. Modifications here, such as altering its position or replacing it with bioisosteres, could impact activity. The ethyl linker can also be extended or shortened.
-
The anisate (p-methoxybenzoyl) moiety: The methoxy group on the benzoyl portion can be moved, replaced with other electron-donating or electron-withdrawing groups, or substituted with a hydroxyl group to investigate its role in binding to the target enzyme.
-
The ester linkage: The stability and electronic nature of the ester bond can be modified, for example, by creating amide or ether linkages, to assess the impact on bioavailability and activity.
Q4: What are some potential strategies to improve the activity of this compound?
A4: Based on the structure-activity relationships of other tyrosinase inhibitors, several strategies can be employed:
-
Introducing additional hydroxyl groups: Compounds with multiple hydroxyl groups, particularly on the aromatic rings, often exhibit enhanced tyrosinase inhibitory activity.[2][3]
-
Modifying lipophilicity: Adjusting the lipophilicity of the molecule by adding or removing hydrophobic or hydrophilic groups can improve cell permeability and interaction with the enzyme's active site.[4]
-
Bioisosteric replacement: Replacing functional groups (e.g., the methoxy group or the ester linkage) with bioisosteres can improve metabolic stability, binding affinity, and pharmacokinetic properties.[5][6][7][8]
Q5: How can I address the poor solubility or bioavailability of my modified compounds?
A5: Phenolic esters can sometimes have limited aqueous solubility and bioavailability. Several formulation strategies can be explored to overcome these challenges:
-
Lipid-based delivery systems: Incorporating the compound into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[9][10][11]
-
Nanoparticle formulations: Encapsulating the compound in nanoparticles, such as liposomes or solid lipid nanoparticles, can improve stability, solubility, and targeted delivery.[12]
-
Amorphous solid dispersions: Creating a dispersion of the compound in a polymer matrix in its amorphous state can significantly increase its dissolution rate.[9]
Troubleshooting Guides
Synthesis and Purification
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of esterification reaction | Phenolic hydroxyl group is a weak nucleophile. The reaction may not have gone to completion. | - Use a more reactive acylating agent, such as an acyl chloride or acid anhydride, instead of a carboxylic acid.[13] - Add a base (e.g., pyridine, DMAP) to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[13] - For challenging reactions, consider using coupling agents like DCC or EDC, although purification from byproducts needs to be considered.[14] |
| Side reactions during synthesis | The phenolic hydroxyl group is sensitive to oxidation. Acidic conditions can lead to undesired side reactions on the aromatic rings. | - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - If using strong acids, consider protecting the phenolic hydroxyl group with a suitable protecting group that can be removed under mild conditions. |
| Difficulty in purifying the final product | The product may have similar polarity to starting materials or byproducts. Dicyclohexylurea (DCU) byproduct from DCC coupling is often difficult to remove. | - Optimize column chromatography conditions (e.g., try different solvent systems or use a gradient elution). - Consider recrystallization from a suitable solvent system. - If using DCC, switching to EDC.HCl can be beneficial as the resulting urea byproduct is water-soluble and easily removed by aqueous extraction.[14] |
| Product instability during storage | Phenolic compounds can be susceptible to oxidation over time, leading to discoloration and degradation. Ester hydrolysis can occur in the presence of moisture. | - Store the purified compound under an inert atmosphere, protected from light, and at low temperatures. - Ensure the compound is thoroughly dried and stored in a desiccator to prevent hydrolysis. |
Biological Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in tyrosinase inhibition assay results | The compound may have low solubility in the assay buffer. The compound might be unstable under the assay conditions. | - Ensure the compound is fully dissolved in a suitable co-solvent (e.g., DMSO) before adding it to the assay buffer. Keep the final co-solvent concentration low and consistent across all wells. - Check the stability of the compound in the assay buffer over the time course of the experiment. |
| No significant inhibition of melanogenesis in cell-based assays despite good in vitro tyrosinase inhibition | Poor cell permeability of the compound. The compound is rapidly metabolized by the cells. The compound may be cytotoxic at the tested concentrations. | - Assess the lipophilicity of the compound; consider modifications to improve cell membrane penetration. - Evaluate the metabolic stability of the compound in cell lysates or microsomes. - Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed effects are not due to toxicity.[6] |
| Precipitation of the compound in cell culture media | The compound has low aqueous solubility. | - Decrease the final concentration of the compound in the media. - Increase the concentration of serum in the media (if appropriate for the cell line) to aid solubilization. - Consider using a formulation approach, such as complexation with cyclodextrins, to improve solubility. |
Data Presentation
Table 1: Biological Activity of this compound (HP)
| Assay | Model System | Endpoint | Result | Reference |
| Anti-melanogenesis | Zebrafish embryos | IC50 for pigment inhibition | 1.3 µM | [1] |
| Cytotoxicity | Zebrafish embryos | Survival rate at 10 µM | No significant inhibition | [1] |
| Anti-melanogenesis | B16-F1 murine melanoma cells | Melanin synthesis inhibition | Significant suppression | [1] |
| Cytotoxicity | B16-F1 murine melanoma cells | Cell viability | No reduction at effective concentrations | [1] |
| Tyrosinase activity | B16-F1 murine melanoma cells | Enzyme activity | Markedly inhibited | [1] |
| Gene expression | B16-F1 murine melanoma cells | Mitf and tyrosinase mRNA | Suppressed | [1] |
Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for Modified HP Analogs
This table is a template for organizing your experimental data to facilitate SAR analysis.
| Compound ID | R1 (p-position on phenethyl) | R2 (p-position on benzoyl) | Linkage | Tyrosinase Inhibition IC50 (µM) | Melanin Content in B16-F10 cells (% of control) |
| HP | -OH | -OCH3 | Ester | [Insert experimental data] | [Insert experimental data] |
| Mod-1 | -OCH3 | -OCH3 | Ester | [Insert experimental data] | [Insert experimental data] |
| Mod-2 | -OH | -OH | Ester | [Insert experimental data] | [Insert experimental data] |
| Mod-3 | -OH | -H | Ester | [Insert experimental data] | [Insert experimental data] |
| Mod-4 | -OH | -Cl | Ester | [Insert experimental data] | [Insert experimental data] |
| Mod-5 | -OH | -OCH3 | Amide | [Insert experimental data] | [Insert experimental data] |
Experimental Protocols
General Procedure for the Synthesis of this compound Analogs
This protocol describes a general method for the esterification of p-hydroxyphenethyl alcohol with various substituted benzoyl chlorides.
Materials:
-
p-Hydroxyphenethyl alcohol (Tyrosol)
-
Substituted benzoyl chloride (e.g., anisoyl chloride, 4-chlorobenzoyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve p-hydroxyphenethyl alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the substituted benzoyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure ester.
-
Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry.
In Vitro Mushroom Tyrosinase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds dissolved in DMSO
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compounds and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of the test compound solution (or DMSO as a vehicle control) and 140 µL of phosphate buffer to each well.
-
Add 20 µL of the mushroom tyrosinase solution to each well and pre-incubate at 25 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.
-
Calculate the initial reaction rate (V) for each concentration.
-
The percentage of tyrosinase inhibition is calculated as: [(V_control - V_sample) / V_control] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Melanin Content Assay
This assay quantifies the melanin content in B16-F10 melanoma cells after treatment with test compounds.
Materials:
-
B16-F10 murine melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
α-Melanocyte-stimulating hormone (α-MSH) or Isobutyl-1-methylxanthine (IBMX)
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
1 M NaOH with 10% DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16-F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds in the presence of a melanogenesis stimulator (e.g., α-MSH or IBMX) for 48-72 hours.
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 1 M NaOH containing 10% DMSO to each well and incubate at 80 °C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
In a parallel plate, perform a cell viability assay (e.g., MTT) to normalize the melanin content to the number of viable cells.
-
The melanin content is expressed as a percentage of the vehicle-treated control.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketonethiosemicarbazones: structure-activity relationships for their melanogenesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. upm-inc.com [upm-inc.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of p-Hydroxyphenethyl Anisate and Arbutin in Melanogenesis Inhibition
In the quest for effective and safe depigmenting agents for cosmetic and therapeutic applications, researchers have identified numerous compounds with the ability to modulate melanin synthesis. Among these, arbutin has long been a benchmark ingredient in skin-lightening formulations. However, recent research has brought forward novel compounds with promising anti-melanogenic properties. This guide provides a detailed, evidence-based comparison of the efficacy of a newer entrant, p-Hydroxyphenethyl anisate, with the well-established arbutin. This analysis is intended for researchers, scientists, and drug development professionals engaged in the field of dermatology and cosmetology.
Quantitative Comparison of Efficacy
The inhibitory effects of this compound and arbutin on key markers of melanogenesis are summarized below. The data is compiled from studies on B16-F1 murine melanoma cells and in vitro enzyme assays.
| Parameter | This compound | Arbutin | Reference |
| Tyrosinase Inhibition (IC50) | Not explicitly quantified in direct comparison | ~10 mM (mushroom tyrosinase) | [1] |
| Melanin Content Reduction | Significant suppression at 10 μM | 24% reduction at 0.5 mM in HMV-II cells | [2][3] |
| Cell Viability | No significant effect up to 10 μM | No significant effect below 1.0 mM | [2][3] |
Note: Direct comparative studies providing IC50 values for tyrosinase inhibition under identical experimental conditions were not available in the reviewed literature. The provided data is based on separate studies and should be interpreted with caution.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and arbutin exert their depigmenting effects by targeting the melanin synthesis pathway, albeit through distinct mechanisms.
This compound: This compound demonstrates a multi-level inhibition of melanogenesis.[2][4] It not only directly inhibits the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin production, but also reduces the expression of the tyrosinase protein itself.[2] This dual action is attributed to its ability to downregulate the expression of the Microphthalmia-associated transcription factor (Mitf), a master regulator of melanogenic gene expression.[2][4]
Arbutin: A hydroquinone glycoside, arbutin functions primarily as a competitive inhibitor of tyrosinase.[5][6][7] It binds to the active site of the enzyme, competing with the natural substrate, L-tyrosine, thereby preventing the synthesis of melanin precursors.[5] While most studies indicate that arbutin does not significantly affect the transcription of the tyrosinase gene, some evidence suggests it may have a minor downregulatory effect.[5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and arbutin.
Cell Culture and Treatment
B16-F1 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experimentation, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound or arbutin. A vehicle control (e.g., DMSO) is run in parallel. In some experiments, melanogenesis is stimulated using agents like α-melanocyte-stimulating hormone (α-MSH) or isobutyl-1-methylxanthine (IBMX).[2]
Cell Viability Assay
Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment with the test compounds, the culture medium is replaced with MTT solution (0.5 mg/mL in PBS) and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The percentage of viable cells is calculated relative to the vehicle-treated control group.
Melanin Content Assay
After treatment, cells are washed with PBS and lysed with 1N NaOH containing 10% DMSO at 80°C for 1 hour. The melanin content in the cell lysates is quantified by measuring the absorbance at 405 nm using a microplate reader. The melanin content is normalized to the total protein content of the respective samples, which is determined using a standard protein assay like the Bradford assay. The results are expressed as a percentage of the control group.
Tyrosinase Activity Assay
Cellular Tyrosinase Activity: Treated cells are lysed in a buffer containing phosphate buffer and Triton X-100. The cell lysates are then incubated with L-DOPA (3,4-dihydroxy-L-phenylalanine) as a substrate. The rate of dopachrome formation is monitored by measuring the absorbance at 475 nm at regular intervals. The tyrosinase activity is calculated and normalized to the total protein content.
Mushroom Tyrosinase Inhibition Assay (In Vitro): A reaction mixture containing mushroom tyrosinase in phosphate buffer is pre-incubated with various concentrations of the test compounds. The enzymatic reaction is initiated by the addition of L-tyrosine or L-DOPA. The formation of dopachrome is measured spectrophotometrically at 475 nm. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from the dose-response curve.
Visualizing the Mechanisms and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for comparing the efficacy of melanogenesis inhibitors.
Caption: Signaling pathway of melanogenesis and points of inhibition by the compounds.
References
- 1. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography-guided purification and characterization of p- hydroxyphenethyl anisate as a potent anti-melanogenesis component from the concentrated Chinese medicine, Qiang Huo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of α-Arbutin on Melanin Synthesis in Cultured Human Melanoma Cells and a Three-Dimensional Human Skin Model [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Arbutin: mechanism of its depigmenting action in human melanocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whitening mechanism of arbutin [sprchemical.com]
A Comparative Analysis of p-Hydroxyphenethyl Anisate and Other Tyrosinase Inhibitors in Melanogenesis
For Immediate Release
This guide provides a comprehensive comparison of the tyrosinase inhibitor, p-hydroxyphenethyl anisate, with other well-established inhibitors: kojic acid, arbutin, and hydroquinone. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, inhibitory efficacy, and the experimental protocols used for their evaluation.
Executive Summary
This compound has emerged as a promising agent in the regulation of melanogenesis, exhibiting a dual mechanism of action. It not only directly inhibits tyrosinase activity but also downregulates the expression of key melanogenic proteins at the transcriptional level. This contrasts with the primary modes of action of kojic acid, arbutin, and hydroquinone, which predominantly involve direct tyrosinase inhibition. While direct comparative quantitative data for in vitro tyrosinase inhibition by this compound is not yet widely available, its potent anti-melanogenic effects in cellular models suggest it is a strong candidate for further investigation in the field of dermatology and cosmetology.
Mechanism of Action
The pigmentation of the skin is a complex process known as melanogenesis, primarily regulated by the enzyme tyrosinase. This enzyme catalyzes the initial and rate-limiting steps in the conversion of L-tyrosine to melanin. The inhibitors discussed in this guide interfere with this process through various mechanisms.
This compound (HP): Recent studies indicate that this compound (HP) employs a dual strategy to inhibit melanin production. Firstly, it directly inhibits the enzymatic activity of tyrosinase. Secondly, it acts at the transcriptional level, downregulating the expression of the Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenesis, controlling the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). By reducing MITF expression, HP leads to a decrease in the synthesis of tyrosinase protein, thereby further diminishing melanin production.
Kojic Acid: Kojic acid is a well-established tyrosinase inhibitor that acts by chelating the copper ions in the active site of the tyrosinase enzyme. These copper ions are essential for the catalytic activity of tyrosinase, and by binding to them, kojic acid effectively inactivates the enzyme.[1] Its inhibitory action is primarily on the catecholase activity of tyrosinase.[2]
Arbutin: Arbutin, a glycoside of hydroquinone, is a competitive inhibitor of tyrosinase. It structurally resembles the substrate L-tyrosine and competes for binding to the active site of the enzyme. This competition reduces the rate of melanin synthesis. Some studies suggest that arbutin may also have an effect on the expression of melanogenesis-related genes, but its primary mechanism is considered to be direct enzyme inhibition.
Hydroquinone: Hydroquinone is a potent tyrosinase inhibitor that acts as a substrate for the enzyme, leading to the formation of reactive oxygen species that can cause cytotoxicity to melanocytes.[3][4] It competitively inhibits tyrosinase, thereby reducing melanin production.[4] Additionally, it can alter the structure of melanosomes and increase their degradation.
Signaling Pathway of Melanogenesis
The following diagram illustrates the central role of MITF in the melanogenesis signaling cascade and highlights the points of intervention for this compound and other inhibitors that affect this pathway.
Quantitative Comparison of Inhibitory Activity
The efficacy of tyrosinase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme. It is important to note that IC50 values can vary significantly depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human), the substrate used (L-tyrosine or L-DOPA), and the assay conditions.
| Inhibitor | IC50 (µM) | Inhibition Type | Ki (µM) | Notes |
| This compound | 1.3 | Not Reported | Not Reported | IC50 for anti-melanogenesis in zebrafish embryos. In vitro tyrosinase inhibition IC50 is not available. |
| Kojic Acid | 16.69 - 48.62 | Competitive / Mixed | ~9.5 | IC50 values vary across studies.[5][6] Inhibition type can depend on the substrate. |
| Arbutin (β-arbutin) | 250 - 6500 | Competitive | Not widely reported | Generally considered a weaker inhibitor than kojic acid and hydroquinone.[6] |
| Hydroquinone | 10.15 - 4400 | Competitive | Not widely reported | Potent inhibitor, but with cytotoxicity concerns.[6][7] |
Disclaimer: The IC50 and Ki values are compiled from various literature sources and should be interpreted with caution due to variations in experimental methodologies.
Experimental Protocols
Standardized protocols are crucial for the accurate assessment and comparison of tyrosinase inhibitors. Below are detailed methodologies for key experiments.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase, a commonly used model enzyme.
Workflow:
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM, pH 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.
-
L-DOPA Solution: Prepare a 2.5 mM solution of L-DOPA in phosphate buffer.
-
Test Compound Solutions: Prepare serial dilutions of the test compound and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
80 µL of phosphate buffer (pH 6.8)
-
20 µL of the test compound solution at various concentrations.
-
20 µL of mushroom tyrosinase solution.
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 80 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader at time 0 and then at regular intervals (e.g., every minute) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Tyrosinase Activity and Melanin Content Assay in B16F10 Melanoma Cells
This assay assesses the effect of a compound on tyrosinase activity and melanin production within a cellular context.
Workflow:
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. brieflands.com [brieflands.com]
- 3. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of p-aminophenols on tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
In Vivo Validation of p-Hydroxyphenethyl Anisate's Anti-Melanogenesis Effects: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo anti-melanogenic effects of p-Hydroxyphenethyl anisate (HP) against other well-established agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of HP's potential as a novel depigmenting agent.
Comparative Efficacy of Anti-Melanogenesis Agents
The following tables summarize the quantitative data on the anti-melanogenic properties of this compound and its comparators, Kojic Acid and Arbutin. The data is compiled from various in vivo (zebrafish embryo) and in vitro (B16-F1 murine melanoma cells) studies. It is important to note that direct comparison may be limited due to variations in experimental conditions across different studies.
Table 1: In Vivo Anti-Melanogenesis Efficacy in Zebrafish Embryos
| Compound | Concentration | Melanin Content Reduction (%) | Tyrosinase Activity Inhibition (%) | Reference |
| This compound | Up to 10 µM | Not explicitly quantified as a percentage in the primary study, but observed to decrease pigment precipitation. | Not specified in vivo. | [1] |
| Kojic Acid | 250 µg/mL | 38.17 ± 7.60 | 69.00 ± 4.30 | [2] |
| Kojic Acid | 1 mM | ~3 | Not specified | [3] |
| Arbutin | Not specified | Significant reduction in α-MSH-induced hyperpigmentation. | Reduced tyrosinase activity. | [2] |
Table 2: In Vitro Anti-Melanogenesis Efficacy in B16-F1 Murine Melanoma Cells
| Compound | Concentration | IC50 for Melanin Content Reduction | Tyrosinase Activity Inhibition (%) | Reference |
| This compound | 100 µM | 99 µM | 10 (cell-free assay) | [1] |
| Kojic Acid | 250 µg/mL | Not specified | Significant reduction | [4] |
| Arbutin | Not specified | Not specified | Not specified | [4] |
Mechanism of Action: Signaling Pathways in Melanogenesis
Melanogenesis is a complex process regulated by various signaling pathways. The primary target for many anti-melanogenic agents is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. This compound has been shown to act by downregulating the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression, including tyrosinase.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Zebrafish Embryo Pigmentation Assay
This assay is a widely used high-throughput method for the in vivo screening of melanogenesis inhibitors.
Experimental Workflow:
Protocol:
-
Embryo Collection and Maintenance: Collect fertilized wild-type zebrafish (Danio rerio) embryos and maintain them in embryo medium.
-
Dechorionation: At 9-10 hours post-fertilization (hpf), enzymatically or manually remove the chorion from the embryos.
-
Treatment: Place the dechorionated embryos in 24-well plates (10-15 embryos per well) containing fresh embryo medium. Add the test compound (this compound) and positive controls (e.g., Kojic Acid, Arbutin) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Incubate the plates at a constant temperature of 28.5°C.
-
Phenotypic Observation: At 48-72 hpf, observe the pigmentation of the embryos under a stereomicroscope. Capture images for documentation and quantitative analysis.
-
Melanin Content Quantification:
-
Anesthetize the embryos using tricaine.
-
Lyse the embryos in a suitable buffer (e.g., 1N NaOH).
-
Heat the lysate at 60-80°C to solubilize the melanin.
-
Measure the absorbance of the lysate at 405-490 nm to quantify the melanin content.
-
Normalize the melanin content to the number of embryos or total protein concentration.
-
In Vitro Melanin Content Assay in B16-F1 Cells
This assay quantifies the melanin produced by murine melanoma cells in culture.
Protocol:
-
Cell Culture: Culture B16-F1 murine melanoma cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound) and controls. In some protocols, melanogenesis is stimulated with agents like α-melanocyte-stimulating hormone (α-MSH) or isobutylmethylxanthine (IBMX).
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Lysis and Melanin Solubilization:
-
Wash the cells with PBS and harvest them.
-
Lyse the cell pellet with 1N NaOH (containing DMSO, in some protocols).
-
Incubate the lysate at 60-80°C for 1-2 hours to dissolve the melanin.
-
-
Quantification: Measure the absorbance of the supernatant at 405-490 nm using a microplate reader. The melanin content is often normalized to the total protein content of the cell lysate.
In Vitro Cellular Tyrosinase Activity Assay
This assay measures the activity of the tyrosinase enzyme within cultured cells.
Protocol:
-
Cell Culture and Treatment: Culture and treat B16-F1 cells as described in the melanin content assay.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant containing the tyrosinase enzyme.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Enzymatic Reaction:
-
In a 96-well plate, mix a standardized amount of protein extract with a solution of L-DOPA (the substrate for tyrosinase).
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
-
Measurement: Measure the formation of dopachrome (an orange/brown product) by reading the absorbance at 475 nm. The tyrosinase activity is calculated as the rate of dopachrome formation per microgram of protein.
Conclusion
This compound demonstrates significant anti-melanogenic properties both in vivo in zebrafish embryos and in vitro in B16-F1 melanoma cells.[1] Its mechanism of action, involving the downregulation of the key transcription factor MITF, suggests a distinct advantage over agents that only directly inhibit tyrosinase activity.[1] While the available data indicates its potential as a potent depigmenting agent, further head-to-head comparative studies with standardized protocols are warranted to definitively establish its efficacy relative to existing alternatives like Kojic Acid and Arbutin. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Melanogenesis Activity of 6-O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Synergistic Effects of Bioactive Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of synergistic interactions between bioactive compounds is a cornerstone of innovative therapeutic development. Combining agents can lead to enhanced efficacy, reduced dosages, and the mitigation of adverse effects. This guide provides a framework for comparing and presenting the synergistic potential of a compound of interest, exemplified here by p-Hydroxyphenethyl anisate, in combination with other therapeutic agents. The methodologies and data presentation formats are based on established practices in preclinical synergistic studies.
Data Summary: Quantifying Synergistic Interactions
The primary goal of a synergy study is to determine whether the combined effect of two or more compounds is greater than the sum of their individual effects. This is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) is another crucial metric, quantifying how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of single drugs.
Table 1: Illustrative Synergistic Effects of a Hypothetical Compound with an Antibiotic
| Compound Combination | Test Organism | Fractional Inhibitory Concentration Index (FICI) | Individual MIC (µg/mL) | Combination MIC (µg/mL) | Dose Reduction Index (DRI) |
| This compound | Staphylococcus aureus | 0.375 (Synergy) | 128 | 32 | 4 |
| Antibiotic A | Staphylococcus aureus | 64 | 16 | 4 | |
| This compound | Pseudomonas aeruginosa | 0.5 (Synergy) | 256 | 64 | 4 |
| Antibiotic B | Pseudomonas aeruginosa | 128 | 32 | 4 | |
| This compound | Escherichia coli | 1.0 (Additive) | 128 | 64 | 2 |
| Antibiotic C | Escherichia coli | 256 | 128 | 2 |
Note: Data presented is hypothetical and for illustrative purposes. The Fractional Inhibitory Concentration Index (FICI) is a common method to assess antimicrobial synergy, where FICI ≤ 0.5 indicates synergy.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the credibility of synergistic studies. Below are standard methodologies for assessing synergy.
Checkerboard Microdilution Assay
This method is widely used to evaluate the in vitro synergistic effects of antimicrobial agents.
-
Preparation of Compounds: Stock solutions of this compound and the combination drug are prepared in an appropriate solvent and serially diluted.
-
Microplate Setup: A 96-well microtiter plate is prepared with varying concentrations of both compounds. The concentrations are arranged in a checkerboard pattern, with one compound diluted along the x-axis and the other along the y-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria at a concentration of 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of a drug that prevents visible growth of the microorganism. The MIC of each drug alone and in combination is determined.
-
Calculation of FICI: The FICI is calculated using the formula: FICI = FIC A + FIC B, where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of drug B in combination) / (MIC of drug B alone). The interpretation of the FICI value is as follows: ≤ 0.5 (synergy), >0.5 to ≤1.0 (additive), >1.0 to ≤4.0 (indifference), and >4.0 (antagonism).[1]
Time-Kill Assay
This assay provides a dynamic picture of the antimicrobial interaction over time.
-
Preparation of Cultures: Bacterial cultures are grown to a logarithmic phase and then diluted.
-
Drug Exposure: The bacterial suspension is exposed to the individual compounds at their MIC, a combination of the compounds at synergistic concentrations (determined from the checkerboard assay), and a growth control.
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: The number of viable bacteria in each aliquot is determined by plating serial dilutions and counting the resulting colonies (CFU/mL).
-
Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.[2]
Visualizing Experimental Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental designs and biological mechanisms.
References
A Researcher's Guide to Validating Novel Anti-Inflammatory Compounds in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Framework for Comparing the Performance of Novel Anti-Inflammatory Agents with Established Alternatives, Supported by Standardized Experimental Protocols.
This guide provides a comprehensive framework for validating the anti-inflammatory effects of a novel compound, exemplified by a hypothetical molecule, p-Hydroxyphenethyl anisate, in established animal models. Due to the absence of published in vivo anti-inflammatory studies on this compound, this document serves as a methodological guide, outlining the standard procedures and benchmarks against which a new chemical entity would be evaluated. We will focus on three widely used and well-characterized animal models of inflammation: Carrageenan-Induced Paw Edema, Lipopolysaccharide-Induced Systemic Inflammation, and the Acetic Acid-Induced Writhing Test. The performance of established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Indomethacin, will be used as a benchmark for comparison.
Key Animal Models for Anti-Inflammatory Screening
The selection of an appropriate animal model is critical for the preclinical evaluation of a novel anti-inflammatory drug. The models detailed below are industry standards for assessing acute inflammation and peripheral analgesic effects.
Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute, non-immune inflammation.[1] The inflammatory response is biphasic, involving the release of histamine, serotonin, and bradykinin in the initial phase, followed by the production of prostaglandins in the later phase. This model is particularly sensitive to cyclooxygenase (COX) inhibitors.[1]
Lipopolysaccharide (LPS)-Induced Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation. Intraperitoneal or intranasal administration of LPS in rodents triggers a robust inflammatory response characterized by the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2] This model is useful for studying the systemic anti-inflammatory effects of a compound.
Acetic Acid-Induced Writhing Test
This model is a chemical method used to induce visceral pain of peripheral origin.[3][4] The intraperitoneal injection of acetic acid causes localized inflammation and the release of endogenous mediators like prostaglandins and bradykinin, which stimulate nociceptors, leading to a characteristic stretching and writhing behavior.[4][5] This test is effective for screening peripherally acting analgesics.[3]
Comparative Efficacy of Standard NSAIDs
The following tables summarize the reported efficacy of Diclofenac and Indomethacin in the described animal models. A novel compound like this compound would be compared against these benchmarks.
Table 1: Efficacy of Reference NSAIDs in the Carrageenan-Induced Paw Edema Model in Rats
| Drug | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | Paw Edema Inhibition (%) |
| Diclofenac | 5 | Oral | 2 hours | ~56%[6] |
| Diclofenac | 20 | Oral | 3 hours | ~72%[6] |
| Diclofenac | 3-100 | Oral | - | ED50: 3.74 ± 1.39[7] |
| Indomethacin | 5 | Intraperitoneal | 1-5 hours | Significant inhibition[8] |
| Indomethacin | 10 | Oral | 1-5 hours | 39-81%[9] |
| Indomethacin | 10 | - | 4 hours | ~58%[10] |
Table 2: Efficacy of Reference NSAIDs in the Acetic Acid-Induced Writhing Test in Mice
| Drug | Dose (mg/kg) | Route of Administration | Writhing Inhibition (%) |
| Diclofenac | 3-30 | Oral | Dose-dependent inhibition[11] |
| Diclofenac | 20 | Intraperitoneal | ~58%[12] |
| Indomethacin | 5 | Subcutaneous | ~30%[13] |
| Indomethacin | 10 | - | ~51%[14] |
| Indomethacin | - | - | Significant reduction[15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of experimental findings.
Carrageenan-Induced Paw Edema Protocol
Animals: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g).
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.[1][8]
-
Animals are divided into control, standard, and test groups.
-
The test compound (e.g., this compound) and the standard drug (e.g., Diclofenac or Indomethacin) are administered orally or intraperitoneally.[6][8] The control group receives the vehicle.
-
After a specific absorption time (typically 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.[8]
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide-Induced Inflammation Protocol
Animals: Male C57BL/6 or BALB/c mice (6-8 weeks old).
Procedure:
-
Animals are acclimatized for at least one week before the experiment.
-
The test compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After the appropriate absorption time, mice are challenged with an intraperitoneal injection of LPS (e.g., 5-20 mg/kg). For localized inflammation models, LPS can be administered intranasally (e.g., 5-10 µg in 20 µL saline).[2]
-
At a predetermined time point (e.g., 12 hours post-LPS injection), animals are euthanized.
-
Blood samples are collected for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Tissues of interest (e.g., lungs, liver, colon) are harvested for histopathological examination and measurement of inflammatory markers.
Acetic Acid-Induced Writhing Test Protocol
Animals: Male Swiss albino mice (20-30 g).[3]
Procedure:
-
Animals are randomly divided into control, standard, and test groups.
-
The test compound and the standard drug (e.g., Diclofenac or Indomethacin) are administered orally or intraperitoneally.[11][14] The control group receives the vehicle.
-
After a set absorption period (e.g., 30-60 minutes), each mouse is injected intraperitoneally with 0.1 mL/10g of 0.6-1% acetic acid solution.[3][11]
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.[3]
-
The number of writhes (characterized by abdominal constriction, stretching of the hind limbs, and turning of the trunk) is counted for a specific duration, typically 10-20 minutes, starting 5 minutes after the acetic acid injection.[16][17]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using Graphviz, illustrate the experimental workflows and the underlying inflammatory signaling pathway.
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Caption: Workflow for the Lipopolysaccharide-Induced Inflammation Model.
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Caption: Simplified Signaling Pathway of Inflammation and NSAID Action.
References
- 1. inotiv.com [inotiv.com]
- 2. Establishment of a mouse model of lipopolysaccharide-induced neutrophilic nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saspublishers.com [saspublishers.com]
- 6. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Participation of the sympathetic system in acetic acid-induced writhing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sid.ir [sid.ir]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
Safety Operating Guide
Navigating the Disposal of p-Hydroxyphenethyl Anisate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of p-Hydroxyphenethyl anisate, this guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for chemical waste management in a laboratory setting, particularly in the absence of a specific Safety Data Sheet (SDS).
When handling a compound with limited specific disposal information, a cautious approach is paramount. All chemical waste should be treated as hazardous unless explicitly confirmed to be non-hazardous by a qualified professional or a specific SDS. The following guidelines provide a procedural framework for the safe handling and disposal of this compound.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Classification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste should be categorized based on its physical state (solid or liquid) and any solvents or other chemicals it may be mixed with.
Solid Waste:
-
Contaminated Materials: Items such as gloves, absorbent paper, and weighing boats that have come into contact with this compound should be collected in a designated, clearly labeled hazardous waste container. These materials should be double-bagged in clear plastic bags to allow for visual inspection by environmental health and safety personnel.[1]
-
Unused or Expired Compound: Pure, solid this compound that is no longer needed should be disposed of in its original container or a compatible, well-sealed waste container.
Liquid Waste:
-
Solutions: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible liquid waste container. The container must be kept closed except when adding waste.[1]
-
Solvent Compatibility: Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should generally be collected in separate containers.
Disposal Procedures: A Step-by-Step Guide
-
Container Selection: Choose a waste container that is compatible with this compound and any solvents present. For liquid waste, ensure the container has a secure, screw-on cap.[1]
-
Labeling: All waste containers must be accurately labeled with a hazardous waste tag.[2] The label should include:
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Secondary containment, such as a larger, chemically resistant bin, should be used to capture any potential leaks.[1]
-
Consult Institutional Guidelines: Before arranging for disposal, consult your institution's Environmental Health and Safety (EHS) office for specific procedures and requirements.[2][3] They will provide guidance on waste pickup and final disposal.
-
Arrange for Pickup: Contact your EHS office to schedule a hazardous waste pickup. Do not dispose of this compound down the drain or in the regular trash.[2][4]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.29 g/mol |
| Appearance | Solid at room temperature |
| Boiling Point | 446.5 ± 30.0 °C at 760 mmHg |
| Flash Point | 165.4 ± 18.1 °C |
Note: This data is compiled from publicly available chemical information and should be used for reference only.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. blink.ucsd.edu [blink.ucsd.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. acs.org [acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Chromatography-guided purification and characterization of p- hydroxyphenethyl anisate as a potent anti-melanogenesis component from the concentrated Chinese medicine, Qiang Huo - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
